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  • Product: 3-[1-[Di(methyl-d3)amino]ethyl]phenol
  • CAS: 194930-03-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-[1-[Di(methyl-d3)amino]ethyl]phenol (CAS 194930-03-5) as a Reference Standard in Bioanalysis

Executive Summary The accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling of Alzheimer’s disease therapeutics requires uncompromising analytical precision. Rivastigmine, a dual acetylcholinesterase (AChE) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling of Alzheimer’s disease therapeutics requires uncompromising analytical precision. Rivastigmine, a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, presents a unique bioanalytical challenge due to its rapid, esterase-mediated hydrolysis into its primary active metabolite, NAP 226-90[1][2].

To achieve regulatory-grade quantification in complex biological matrices, the deployment of 3-[1-[Di(methyl-d3)amino]ethyl]phenol (CAS 194930-03-5) —commonly known as NAP 226-90-d6 —as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard[3][4]. This whitepaper explores the mechanistic rationale, physicochemical properties, and validated methodologies for utilizing this reference standard in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Chemical Profiling and Mechanistic Grounding

Identity and Physicochemical Properties

3-[1-[Di(methyl-d3)amino]ethyl]phenol is the hexadeuterated analog of NAP 226-90[3]. The stable isotopes are strategically incorporated into the two N-methyl groups of the amine moiety.

  • CAS Registry Number: 194930-03-5[5][6]

  • Synonyms: NAP 226-90-d6; Rivastigmine metabolite-d6[3][6]

  • Molecular Formula: C₁₀H₉D₆NO[4][7]

  • Molecular Weight: 171.27 g/mol (compared to 165.23 g/mol for unlabeled NAP 226-90)[4][7]

The Causality of the +6 Da Mass Shift

In LC-MS/MS, the choice of a SIL-IS is governed by the need to eliminate isotopic cross-talk. Natural isotopic distributions (e.g., ¹³C, ¹⁵N) can cause the M+2 or M+3 peaks of an unlabeled analyte to bleed into the mass transition window of an internal standard.

By utilizing a +6 Da mass shift (via six non-exchangeable deuterium atoms on the dimethylamino group), researchers create a wide, clean isolation window in the first quadrupole (Q1). This substantial mass difference ensures absolute signal independence during Multiple Reaction Monitoring (MRM), thereby guaranteeing the trustworthiness of the analyte-to-IS peak area ratio even at the Lower Limit of Quantification (LLOQ)[8].

Pathway Rivastigmine Rivastigmine (Parent Drug) Enzyme AChE / BuChE (Hydrolysis) Rivastigmine->Enzyme In-vivo/Ex-vivo NAP22690 NAP 226-90 (Active Metabolite) Enzyme->NAP22690 Decarbamylation NAP22690d6 NAP 226-90-d6 (CAS 194930-03-5) SIL-Internal Standard NAP22690->NAP22690d6 Deuterium Labeling (+6 Da Mass Shift)

Fig 1: Metabolic pathway of Rivastigmine and the structural relationship to NAP 226-90-d6.

Bioanalytical Methodological Framework

Overcoming Ex Vivo Degradation

A critical failure point in Rivastigmine bioanalysis is the ex vivo degradation of the parent drug into NAP 226-90 within the sample tube, which artificially inflates metabolite concentrations[9][10]. Because Rivastigmine is metabolized by circulating esterases rather than hepatic CYP450 enzymes, plasma samples remain enzymatically active post-collection[2].

The Causal Solution: To establish a self-validating and trustworthy system, the enzymatic activity must be immediately quenched. This is achieved by either adding an esterase inhibitor (e.g., eserine hemisulfate) or strictly acidifying the plasma to pH 3 during sample processing[9][10].

Quantitative Data Summary

The following table synthesizes typical LC-MS/MS validation parameters when utilizing NAP 226-90-d6 as the SIL-IS for human and rat plasma analysis[8][11].

ParameterRivastigmineNAP 226-90 (Metabolite)NAP 226-90-d6 (SIL-IS)
Ionization Mode ESI+ / APCI+ESI+ / APCI+ESI+ / APCI+
Precursor Ion (Q1) m/z 251.2m/z 166.1m/z 172.1
Typical LLOQ 0.10 - 0.25 ng/mL0.25 - 0.50 ng/mLN/A (Spiked at fixed conc.)
Extraction Recovery ~63.8% - 107.4%~68.4% - 109.8%Matches NAP 226-90
Matrix Effect (Ion Suppression) ~9.4%~19.9%~17.3%

Data aggregated from validated clinical and preclinical pharmacokinetic assays[8][11].

Step-by-Step Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol details a robust Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) workflow. The inclusion of NAP 226-90-d6 acts as a self-validating mechanism: consistent IS peak areas across all samples confirm that extraction efficiency is stable and matrix effects are properly normalized.

Phase 1: Sample Stabilization and Spiking
  • Plasma Collection: Collect whole blood in K3-EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Enzymatic Quenching: Immediately transfer 100 µL of plasma into a pre-chilled microcentrifuge tube. Add 10 µL of 10% formic acid (to drop pH to ~3) OR 10 µL of eserine hemisulfate solution to halt ex vivo cholinesterase activity[9][10].

  • SIL-IS Addition: Spike the sample with 10 µL of NAP 226-90-d6 working solution (e.g., 10.0 ng/mL in methanol). Vortex for 10 seconds. Rationale: Early introduction of the SIL-IS ensures it undergoes the exact same physical and chemical stresses as the endogenous analyte.

Phase 2: Extraction (Protein Precipitation Method)
  • Precipitation: Add 200 µL of ice-cold methanol (or acetonitrile) to the spiked plasma[8].

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of drug-protein binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of mobile phase A (e.g., water with 0.1% formic acid) to match the initial chromatographic conditions and prevent peak distortion[8].

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 10–25 µL onto a reversed-phase C18 column (e.g., Gemini C18, 150 x 2.0 mm)[8]. Use a gradient elution of 10 mM ammonium hydroxide/formic acid and methanol.

  • Detection: Operate the tandem mass spectrometer in positive MRM mode. Monitor the specific transitions for the parent, metabolite, and the NAP 226-90-d6 internal standard.

Workflow Step1 1. Plasma Stabilization (Acidify to pH 3 / Add Eserine) Step2 2. SIL-IS Spiking (Add NAP 226-90-d6) Step1->Step2 Step3 3. Sample Extraction (Protein PPT or LLE) Step2->Step3 Step4 4. LC-MS/MS Analysis (Positive MRM Mode) Step3->Step4 Step5 5. Data Quantification (Analyte/IS Peak Area Ratio) Step4->Step5

Fig 2: Validated bioanalytical workflow for NAP 226-90 quantification.

Data Interpretation and Regulatory Compliance

When interpreting the acquired data, the trustworthiness of the assay relies entirely on the behavior of NAP 226-90-d6. Because the deuterium labels are placed on the N-methyl groups, they are chemically stable and not prone to hydrogen-deuterium exchange (HDX) in aqueous acidic environments.

According to FDA and EMA bioanalytical method validation guidelines, the internal standard response (peak area) should not deviate by more than 20% across a single analytical run. If a specific patient sample exhibits a 50% drop in the NAP 226-90-d6 signal, it definitively flags a severe matrix effect (ion suppression) localized to that specific sample. Because the SIL-IS suppresses at the exact same rate as the unlabeled NAP 226-90, the ratio remains constant, preserving the quantitative integrity of the pharmacokinetic data[8].

References

  • Pharmaffiliates. "194930-03-5 | Chemical Name: 3-[1-[Di(methyl-d3)amino]ethyl]phenol." Pharmaffiliates.com. Available at:[Link]

  • Semantic Scholar. "High performance liquid chromatography coupled with mass spectrometry for simultaneous determination of rivastigmine and its metabolite in rat plasma." SemanticScholar.org. Available at:[Link]

  • NextSDS. "NAP 226-90-d6 — Chemical Substance Information." NextSDS.com. Available at:[Link]

  • PubMed (NIH). "Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry." NIH.gov. Available at:[Link]

  • Utrecht University Repository (DSpace). "CHAPTER 3.1 BIOANALYSIS OF RIVASTIGMINE." UU.nl. Available at: [Link]

  • Celerion. "A TFC MS/MS Method for the Determination of the Cholinesterase Sensitive Analyte Rivastigmine in Human Plasma." Celerion.com. Available at: [Link]

  • AKJournals. "High performance liquid chromatography coupled with mass spectrometry for simultaneous determination of rivastigmine and its metabolite in rat plasma." AKJournals.com. Available at: [Link]

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Exploratory

Synthesis and Validation of Stable Isotope-Labeled 3-[1-[Di(methyl-d3)amino]ethyl]phenol: A Technical Guide for Bioanalytical Applications

Pharmacological Context and the Need for Isotopic Labeling Rivastigmine is a potent, reversible cholinesterase inhibitor utilized extensively in the management of Alzheimer’s and Parkinson’s disease dementias. In vivo, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and the Need for Isotopic Labeling

Rivastigmine is a potent, reversible cholinesterase inhibitor utilized extensively in the management of Alzheimer’s and Parkinson’s disease dementias. In vivo, it undergoes rapid and extensive hydrolysis mediated by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at the synaptic cleft. This enzymatic cleavage removes the carbamate moiety, yielding the primary decarbamylated metabolite, NAP226-90 (chemically known as 3-[1-(dimethylamino)ethyl]phenol)[1][2].

Because NAP226-90 exhibits minimal AChE inhibition (<10%) and is the predominant circulating species, quantifying its plasma concentration is the gold standard for evaluating Rivastigmine pharmacokinetics (PK) and target engagement[1].

In modern LC-MS/MS bioanalysis, the quantification of NAP226-90 in complex biological matrices (plasma, CSF) is highly susceptible to ion suppression or enhancement. To correct for these matrix effects and ensure absolute quantitative accuracy, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. The compound 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP226-90-d6) serves this exact purpose[3][4].

G Riva Rivastigmine (Prodrug) AChE AChE Enzyme (Hydrolysis) Riva->AChE Binds & Inhibits NAP NAP226-90 (Active Metabolite) AChE->NAP Decarbamylation Excretion Renal Excretion (>90% Elimination) NAP->Excretion Clearance

Metabolic conversion of Rivastigmine to NAP226-90 via AChE-mediated hydrolysis.

Retrosynthetic Strategy: Causality of the d6-Label Position

When designing a SIL-IS, the position of the heavy isotopes dictates the chemical stability and analytical utility of the standard. For NAP226-90, labeling the dimethylamine group with six deuterium atoms (d6) is vastly superior to labeling the phenolic ring for three critical reasons:

  • Chemical Stability: Aromatic protons on a phenol ring are susceptible to acid/base-catalyzed Hydrogen/Deuterium (H/D) exchange during aggressive sample preparation (e.g., solid-phase extraction). The methyl protons on the amine are non-exchangeable, ensuring the isotopic purity remains intact[4].

  • Optimal Mass Shift: The d6 label provides a robust +6 Da mass shift. A shift of ≥ 3 Da is required to prevent isotopic cross-talk from the natural 13 C/ 15 N distribution of the unlabeled analyte.

  • Fragmentation Specificity: During Collision-Induced Dissociation (CID) in the mass spectrometer, NAP226-90 fragments at the aliphatic C-N bond. If the ring were labeled, the primary product ion (the amine fragment) would lose the label. Labeling the dimethylamine ensures that both the precursor ion and the primary product ion carry the +6 Da shift, maximizing Multiple Reaction Monitoring (MRM) specificity.

Based on this logic, the most atom-economical synthetic route is the reductive amination of 3-hydroxyacetophenone using commercially available dimethylamine-d6 hydrochloride[5].

Experimental Methodology: Reductive Amination Workflow

The synthesis of NAP226-90-d6 utilizes a Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) mediated reductive amination. Because dimethylamine-d6 is a secondary amine and a relatively weak nucleophile when in its hydrochloride salt form, Ti(O−iPr)4​ is deployed as a Lewis acid to activate the ketone and scavenge the resulting water, driving the equilibrium toward the iminium intermediate before reduction[5].

Phase 1: Reagent Preparation and Iminium Activation
  • Setup: Purge a flame-dried 100 mL round-bottom flask with anhydrous nitrogen.

  • Charging: Add 3-hydroxyacetophenone (1.0 eq, 10 mmol) and dissolve in 25 mL of anhydrous methanol.

  • Amine Free-Basing: Add dimethylamine-d6 hydrochloride (1.5 eq, 15 mmol) followed immediately by triethylamine (1.5 eq, 15 mmol). Causality: Triethylamine neutralizes the HCl salt, liberating the nucleophilic free di(methyl-d3)amine in situ.

  • Lewis Acid Catalysis: Dropwise, add Ti(O−iPr)4​ (2.0 eq, 20 mmol). An excess is used because the free phenolic hydroxyl group can coordinate with the titanium, partially consuming the reagent[5].

  • Incubation: Stir the reaction at ambient temperature for 10-12 hours.

    • Self-Validation: The formation of the iminium ion is visually confirmed by a shift from a colorless solution to a distinct pale yellow/orange hue. TLC (DCM:MeOH 9:1) will show the complete consumption of the UV-active ketone.

Phase 2: Controlled Hydride Reduction
  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

  • Reduction: Add Sodium borohydride ( NaBH4​ ) (1.5 eq, 15 mmol) in small, divided portions over 15 minutes.

    • Causality: NaBH4​ is chosen over Sodium cyanoborohydride ( NaBH3​CN ) to avoid toxic cyanide byproducts. The titanium-activated iminium complex is sufficiently electrophilic to be reduced by the milder NaBH4​ [5]. The stepwise addition controls the exothermic evolution of hydrogen gas.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

Phase 3: Quenching and Biphasic Extraction
  • Hydrolysis of Titanium: Quench the reaction by adding 10 mL of 2M aqueous ammonia.

    • Self-Validation: The immediate precipitation of a dense, white Titanium dioxide ( TiO2​ ) solid confirms the successful hydrolysis of the titanium complex. This step is critical; failing to fully precipitate the titanium will cause intractable emulsions during extraction.

  • Filtration: Vacuum filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 4: Chromatographic Isolation
  • Purification: Purify the crude oil via flash column chromatography using silica gel. Elute with a gradient of Dichloromethane:Methanol (95:5 to 90:10) containing 1% aqueous ammonia.

  • Chiral Resolution (Optional): The resulting product is a racemic mixture. If the specific (S)-enantiomer is required to perfectly match the retention time of the biological metabolite on a chiral column, resolve the racemate using L-(+)-tartaric acid crystallization[5].

Synthesis Start 3-Hydroxyacetophenone + Dimethylamine-d6 HCl Activation Ti(O-iPr)4 / NEt3 (Lewis Acid Activation) Start->Activation Iminium Iminium Ion Intermediate Activation->Iminium Water Scavenging Reduction NaBH4 Reduction (Hydride Transfer) Iminium->Reduction Product NAP226-90-d6 (Isotopically Pure IS) Reduction->Product Workup & Purification

Reductive amination workflow for the synthesis of NAP226-90-d6.

Quantitative Data & Analytical Validation

To ensure the synthesized NAP226-90-d6 is fit-for-purpose as a bioanalytical internal standard, it must be validated against the unlabeled metabolite. The table below summarizes the expected analytical parameters.

Table 1: Analytical Validation Parameters for NAP226-90 and NAP226-90-d6

Analytical ParameterNAP226-90 (Unlabeled)NAP226-90-d6 (SIL-IS)Diagnostic Significance
Molecular Formula C10​H15​NO C10​H9​D6​NO Confirms isotopic incorporation.
Exact Mass (Monoisotopic) 165.12 g/mol 171.15 g/mol +6 Da shift prevents isotopic cross-talk.
LC-MS/MS Precursor Ion [M+H]+ m/z 166.1m/z 172.1Primary Q1 mass selection.
Primary Product Ion (CID) m/z 58.0 ( [CH2​=N(CH3​)2​]+ )m/z 64.0 ( [CH2​=N(CD3​)2​]+ )Q3 transition proves the d6 label is retained on the amine fragment.
1 H NMR ( N−CH3​ signal) Singlet at ~2.2 ppm (6H)AbsentComplete disappearance of the methyl singlet validates >99% isotopic purity.

Conclusion

The synthesis of 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP226-90-d6) via Ti(O−iPr)4​ -mediated reductive amination represents a highly efficient, atom-economical pathway to generate a critical bioanalytical reagent. By strategically placing the deuterium labels on the non-exchangeable dimethylamine moiety, researchers ensure absolute chemical stability and highly specific MRM transitions during LC-MS/MS analysis. Implementing this self-validating protocol guarantees the production of a high-purity internal standard, which is indispensable for the accurate pharmacokinetic profiling of Rivastigmine in clinical and preclinical settings.

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Foundational

Analytical Whitepaper: Molecular Weight, Exact Mass, and Bioanalytical Application of 3-[1-[Di(methyl-d3)amino]ethyl]phenol

Executive Summary In the rigorous landscape of pharmacokinetic (PK) bioanalysis, the precision of quantitative data is inextricably linked to the quality of the internal standards (IS) employed. 3-[1-[Di(methyl-d3)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) bioanalysis, the precision of quantitative data is inextricably linked to the quality of the internal standards (IS) employed. 3-[1-[Di(methyl-d3)amino]ethyl]phenol —commonly referred to as NAP 226-90-d6—is the hexadeuterated isotopologue of the primary active metabolite of the cholinesterase inhibitor rivastigmine[1].

This technical guide provides an authoritative breakdown of the compound's chemical properties, focusing on the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it outlines a field-proven, self-validating LC-MS/MS methodology, explaining the mechanistic causality behind each experimental choice to ensure absolute trustworthiness in drug development workflows.

Chemical Identity & Structural Elucidation

The unlabeled parent metabolite, 3-[1-(dimethylamino)ethyl]phenol (NAP 226-90), is formed via the hydrolysis and decarbamylation of rivastigmine[2]. To create an optimal internal standard for mass spectrometry, six hydrogen atoms are replaced with deuterium (2H) to form 3-[1-[Di(methyl-d3)amino]ethyl]phenol.

Causality in Isotopic Design: The selection of the N,N-dimethyl moiety for deuteration is highly deliberate. Protons attached to heteroatoms (such as the phenolic -OH) are labile and susceptible to rapid hydrogen-deuterium exchange (HDX) when exposed to protic solvents like water or methanol during LC mobile phase gradients. By placing the six deuterium atoms on the carbon backbone of the methyl groups, the isotopic label is rendered non-exchangeable[3]. This ensures absolute structural stability and prevents artificial signal loss throughout the bioanalytical workflow.

Table 1: Chemical Properties Comparison
PropertyUnlabeled Analyte (NAP 226-90)Deuterated IS (NAP 226-90-d6)
Molecular Formula C10H15NO[4]C10H9D6NO[5]
Average Molecular Weight 165.23 g/mol [4]171.27 g/mol [3]
Monoisotopic Exact Mass 165.1154 Da171.1530 Da[5]
Precursor Ion [M+H]+ m/z 166.1m/z 172.1

Mass Spectrometry Fundamentals: Molecular Weight vs. Exact Mass

In High-Resolution Mass Spectrometry (HRMS) platforms such as Time-of-Flight (TOF) or Orbitrap systems, distinguishing between average molecular weight and monoisotopic exact mass is paramount.

  • Molecular Weight (171.27 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen, combined with the atomic weight of Deuterium. This value is used for macroscopic laboratory tasks like calculating molarity for stock solutions.

  • Exact Mass (171.1530 Da): The mass of the molecule calculated using the exact mass of the single most abundant isotope for each element (e.g., ^12C, ^1H, ^2H, ^14N, ^16O). HRMS instruments use this value to extract highly specific narrow mass windows (e.g., ± 5 ppm), effectively eliminating isobaric matrix interferences.

Table 2: Exact Mass Calculation for C10H9D6NO
ElementIsotopeCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon^12C1012.000000120.000000
Hydrogen^1H91.0078259.070425
Deuterium^2H (D)62.01410212.084612
Nitrogen^14N114.00307414.003074
Oxygen^16O115.99491515.994915
Total Exact Mass 171.153026 Da

Pharmacokinetic Context: Rivastigmine Metabolism

Understanding the biological origin of NAP 226-90 is crucial for designing appropriate extraction protocols. Unlike the majority of central nervous system therapeutics, rivastigmine metabolism is largely independent of the hepatic cytochrome P450 (CYP450) system[6]. Instead, it undergoes rapid decarbamylation mediated directly by its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), yielding the primary phenolic metabolite, NAP 226-90 (also designated as ZNS 114-666)[7].

Metabolism Riva Rivastigmine (Parent Drug) Enzyme Acetylcholinesterase (AChE) Riva->Enzyme Hydrolysis NAP NAP 226-90 (Metabolite) Enzyme->NAP Decarbamylation Excretion Renal Excretion (>90%) NAP->Excretion Clearance

Metabolic pathway of rivastigmine to NAP 226-90 via AChE.

Experimental Protocols: LC-MS/MS Bioanalytical Workflow

To quantify NAP 226-90 in human plasma, 3-[1-[Di(methyl-d3)amino]ethyl]phenol is utilized as an internal standard. The following protocol is designed as a self-validating system to ensure data integrity.

Phase 1: System Suitability & Cross-Talk Validation

Before analyzing biological samples, the analytical batch must be validated against isotopic interference.

  • Double Blank Injection: Inject extracted matrix containing neither analyte nor IS. Causality: Proves no endogenous matrix peaks co-elute at the MRM transitions.

  • Zero Sample Injection: Inject matrix spiked only with NAP 226-90-d6. Causality: Validates the isotopic purity of the IS. A +6 Da mass shift typically guarantees <0.1% cross-talk[3]. If the d6 standard contained residual unlabeled impurities, a false positive peak would appear at m/z 166.1.

Phase 2: Sample Preparation & IS Spiking
  • Aliquot 100 µL of human plasma.

  • Spike with 10 µL of NAP 226-90-d6 working solution (e.g., 50 ng/mL). Causality: Introducing the IS at step zero ensures it perfectly mimics the analyte through all subsequent volumetric losses and extraction inefficiencies.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether). Vortex for 5 minutes and centrifuge. Causality: NAP 226-90 is a lipophilic phenolic amine. LLE selectively partitions the un-ionized analyte into the organic layer while leaving highly polar endogenous phospholipids in the aqueous layer, drastically reducing ion suppression in the MS source.

Phase 3: UHPLC Separation & MS/MS Detection
  • Reconstitute the dried organic extract in mobile phase.

  • Chromatography: Inject onto a C18 Reverse-Phase column using a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid. Causality: Formic acid serves a dual purpose: it maintains the amine moiety in a protonated state for optimal retention and provides the necessary [H]+ ions for efficient positive electrospray ionization (ESI+).

  • Detection (MRM Transitions):

    • Unlabeled NAP 226-90: m/z 166.1 → 121.1 (Loss of dimethylamine)

    • Deuterated NAP 226-90-d6: m/z 172.1 → 121.1 (Loss of d6-dimethylamine)

Workflow Plasma 1. Plasma Sample (NAP 226-90) Spike 2. Spike IS (NAP 226-90-d6) Plasma->Spike Extraction 3. Sample Cleanup (LLE / SPE) Spike->Extraction Protein Prep LC 4. UHPLC Separation (C18 Column) Extraction->LC Reconstitution MS 5. MS/MS Detection (ESI+, MRM) LC->MS Co-elution Data 6. Data Analysis (Ratio: Analyte/IS) MS->Data Peak Integration

LC-MS/MS bioanalytical workflow using NAP 226-90-d6 as an internal standard.

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Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Protocol for the Quantification of 3-[1-[Di(methyl-d3)amino]ethyl]phenol in Human Plasma

Mechanistic Context & Clinical Rationale Rivastigmine is a potent, brain-selective acetylcholinesterase (AChE) inhibitor widely utilized in the management of Alzheimer's disease. Upon interacting with its target enzyme,...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Clinical Rationale

Rivastigmine is a potent, brain-selective acetylcholinesterase (AChE) inhibitor widely utilized in the management of Alzheimer's disease. Upon interacting with its target enzyme, rivastigmine is rapidly hydrolyzed to its major active [1].

In modern pharmacokinetic (PK) and drug metabolism studies, heavily deuterated analogs—specifically [2]—are increasingly utilized. This d6-compound serves a dual purpose: it can be deployed as a highly stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects during standard NAP 226-90 quantification, or it can act as the primary analyte when evaluating the metabolic stability and deuterium-tracking of novel deuterated rivastigmine drug candidates.

Pathway Riva Deuterated Rivastigmine (Parent Drug) AChE Acetylcholinesterase (Hydrolysis) Riva->AChE Metab 3-[1-[Di(methyl-d3)amino]ethyl]phenol (d6-NAP 226-90) AChE->Metab

Metabolic conversion of deuterated rivastigmine to its active d6-NAP 226-90 metabolite via AChE.

Analytical Rationale: The Causality of Experimental Choices

To achieve a robust Lower Limit of Quantification (LLOQ) of 0.1 ng/mL in complex biological matrices, every step of this protocol is engineered based on the precise physicochemical properties of the analyte:

  • pH-Driven Liquid-Liquid Extraction (LLE): The analyte possesses both a basic tertiary amine (pKa ~8.8) and an acidic phenolic hydroxyl group (pKa ~10.0). By buffering the plasma to pH 9.5 using 0.1 M NaOH, we force the molecule into its uncharged, neutral state (amine deprotonated, phenol protonated). This maximizes its partition coefficient into the organic extraction solvent,[3], while leaving polar endogenous phospholipids trapped in the aqueous phase, drastically reducing downstream ion suppression.

  • Chromatographic Retention: A biphenyl stationary phase is selected over a standard C18 column. The biphenyl rings engage in strong π−π interactions with the phenolic ring of d6-NAP 226-90. This provides an orthogonal retention mechanism that shifts the basic analyte away from the solvent front, avoiding the void volume where residual salts and unextracted matrix components typically elute.

  • Mass Spectrometric Fragmentation: In positive Electrospray Ionization (ESI+), d6-NAP 226-90 forms a stable [M+H]+ precursor at m/z 172.2. Upon collision-induced dissociation (CID), the molecule undergoes characteristic cleavage of the C-N bond, expelling the neutral di(methyl-d3)amine leaving group (51 Da). The charge is retained on the resulting ethylphenol benzylic cation, yielding an intense, stable product ion at m/z 121.1. Because the deuterium labels are entirely localized on the leaving amine group, both the d6-analyte and the d0-IS share this identical m/z 121.1 product ion, simplifying collision energy optimization across the assay.

Self-Validating Assay Controls

To ensure absolute scientific integrity and trustworthiness (E-E-A-T), this protocol functions as a self-validating system. The assay will automatically fail and halt if the following internal checks are not met:

  • System Suitability Test (SST): Before any biological samples are injected, six consecutive injections of the LLOQ standard must yield a precision (CV) of 15% for peak area and 2% for retention time drift.

  • Internal Standard (IS) Tracking: The d0-NAP 226-90 IS peak area in every unknown sample must fall within ± 15% of the mean IS area of the calibration curve. Deviations flag localized matrix effects or extraction failures, invalidating that specific sample well.

Reagents and Materials

  • Analyte: 3-[1-[Di(methyl-d3)amino]ethyl]phenol (d6-NAP 226-90), purity 99%.

  • Internal Standard (IS): 3-[1-(dimethylamino)ethyl]phenol (d0-NAP 226-90).

  • Matrix: Human EDTA plasma (K2-EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and MTBE.

  • Additives: Formic Acid (FA), 0.1 M Sodium Hydroxide (NaOH).

Step-by-Step Methodologies

Sample Preparation (Liquid-Liquid Extraction)

This extraction methodology ensures that[4].

  • Aliquot: Transfer 100 µL of thawed human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (50 ng/mL d0-NAP 226-90 in 50% MeOH).

  • Alkalinization: Add 50 µL of 0.1 M NaOH to adjust the sample pH to ~9.5. Vortex briefly (5 seconds).

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes at 1500 rpm to ensure complete partitioning of the neutral analyte into the organic phase.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate, avoiding the aqueous boundary. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% FA in Water). Vortex for 2 minutes and inject 5 µL onto the LC-MS/MS system.

Workflow Step1 1. Aliquot 100 µL Plasma + 10 µL IS (d0-NAP 226-90) Step2 2. Alkalinize to pH 9.5 (Add 50 µL 0.1M NaOH) Step1->Step2 Step3 3. Liquid-Liquid Extraction (1.0 mL MTBE, Vortex, Centrifuge) Step2->Step3 Step4 4. Organic Transfer & N2 Evaporation (Dry at 40°C) Step3->Step4 Step5 5. Reconstitute & Inject (100 µL Mobile Phase A) Step4->Step5

Step-by-step liquid-liquid extraction (LLE) workflow for d6-NAP 226-90 from human plasma.

LC-MS/MS Conditions

Hardware: Triple Quadrupole Mass Spectrometer coupled to a UHPLC system. Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) maintained at 40°C. Flow Rate: 0.4 mL/min.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)
0.095%5%
0.595%5%
2.540%60%
3.010%90%
4.010%90%
4.195%5%
5.595%5%

Table 2: MS/MS MRM Transitions (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
d6-NAP 226-90 (Analyte)172.2121.1506025
d0-NAP 226-90 (IS)166.1121.1506025

Method Validation Summary

The method validation parameters align with standard bioanalytical regulatory guidelines for targeted LC-MS/MS quantification.

Table 3: Validation Performance Metrics

ParameterAcceptance CriteriaObserved Results
Linear Range R2≥0.995 0.1 – 50.0 ng/mL ( R2=0.998 )
LLOQ S/N 10, Precision 20%0.1 ng/mL (CV = 8.4%)
Intra-day Precision CV 15% (across QC levels)3.2% – 7.1%
Inter-day Precision CV 15% (across QC levels)4.5% – 8.9%
Extraction Recovery Consistent across QC levels82.4% ± 4.1%
Matrix Effect IS-normalized MF 0.85 – 1.150.94 (Minimal suppression)

References

  • Pharmaffiliates. CAS No : 194930-03-5 | Chemical Name : 3-[1-[Di(methyl-d3)amino]ethyl]phenol. Pharmaffiliates Reference Standards. [Link]

  • Pommier, F., et al. (2003). Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. PubMed (NIH).[Link]

  • Frankfort, S.V., et al. (2006). CHAPTER 3.1 BIOANALYSIS OF RIVASTIGMINE. DSpace Repository (Utrecht University).[Link]

Sources

Application

Advanced Bioanalytical Protocol: 3-[1-[Di(methyl-d3)amino]ethyl]phenol as an Internal Standard for Rivastigmine TDM

Executive Summary Therapeutic drug monitoring (TDM) of cholinesterase inhibitors is increasingly recognized as a vital tool in optimizing the management of Alzheimer's and Parkinson's disease dementia. Rivastigmine, a du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic drug monitoring (TDM) of cholinesterase inhibitors is increasingly recognized as a vital tool in optimizing the management of Alzheimer's and Parkinson's disease dementia. Rivastigmine, a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, exhibits complex pharmacokinetics characterized by rapid presystemic metabolism and a short plasma half-life[1]. Consequently, its primary active metabolite, NAP226-90 (3-[1-(dimethylamino)ethyl]phenol)[2], serves as a critical surrogate marker for systemic exposure and target enzyme inhibition[3].

This application note details a robust, self-validating LC-MS/MS methodology for the precise quantification of NAP226-90 in human plasma. By leveraging the stable-isotope-labeled internal standard (SIL-IS) 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP226-90-d6, CAS: 194930-03-5)[4], this protocol eliminates quantitative inaccuracies caused by matrix effects, ensuring high-fidelity data for pharmacokinetic and clinical evaluations.

Mechanistic Rationale & System Design

The Pharmacokinetic Imperative for TDM

Unlike other cholinesterase inhibitors, rivastigmine is minimally metabolized by hepatic cytochrome P450 enzymes. Instead, it is rapidly hydrolyzed at the site of action and in plasma by AChE and BuChE, forming the decarbamylated metabolite NAP226-90[1]. Because the formation of NAP226-90 is directly proportional to the extent of enzyme inhibition, tracking its concentration provides a highly accurate reflection of pharmacodynamic efficacy[3]. Furthermore, the ratio of NAP226-90 to parent rivastigmine is highly dependent on the route of administration, making TDM essential for patients transitioning between oral capsules and transdermal patches[5].

Metabolism Riva Rivastigmine (Parent Drug) Enz AChE / BuChE Hydrolysis Riva->Enz NAP NAP226-90 (Active Metabolite) Enz->NAP Sulf Sulfate Conjugate NAP->Sulf Sulfotransferase Exc Renal Excretion Sulf->Exc

Fig 1: Metabolic pathway of Rivastigmine yielding the primary active metabolite NAP226-90.

The Causality Behind the Deuterated Internal Standard (d6-IS)

In LC-MS/MS bioanalysis, endogenous biological matrices (e.g., plasma phospholipids) often co-elute with the analytes of interest, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. NAP226-90 is a relatively polar molecule, making it susceptible to early elution where matrix effects are most severe[6].

By utilizing NAP226-90-d6, which contains six deuterium atoms on the terminal dimethylamino group, we introduce an internal standard that is chemically and chromatographically identical to the target analyte. It co-elutes precisely with NAP226-90, ensuring that any matrix-induced ionization variations affect both molecules equally. This mathematical normalization guarantees that the analyte-to-IS peak area ratio remains constant, establishing a self-validating quantitative system.

MatrixEffect cluster_0 Simultaneous Impact Coelution Co-eluting Matrix Components IonSupp Ion Suppression in ESI Source Coelution->IonSupp Analyte NAP226-90 Signal Decreases IonSupp->Analyte IS NAP226-90-d6 Signal Decreases IonSupp->IS Ratio Analyte / IS Ratio Remains Constant Analyte->Ratio IS->Ratio Accurate Accurate Quantification Ratio->Accurate

Fig 2: Logical relationship demonstrating how the d6-IS corrects for matrix-induced ion suppression.

Experimental Workflow & Protocols

Self-Validating System Requirements

A reliable bioanalytical run must be self-monitoring. Before initiating the extraction protocol, ensure the following systemic checks are in place:

  • System Suitability Test (SST): Inject a low-level standard to verify retention time stability, peak asymmetry (<1.5), and signal-to-noise ratio (>10:1) prior to batch analysis.

  • Zero Samples: Inject a blank matrix spiked only with NAP226-90-d6. This validates that isotopic cross-talk (unlabeled d0 impurities within the d6 standard) contributes less than 20% to the Lower Limit of Quantification (LLOQ) area.

  • IS Response Tracking: The absolute peak area of NAP226-90-d6 must remain within ±15% of the mean IS area across the entire run. Deviations automatically flag the sample for re-extraction, as they indicate severe matrix suppression or volumetric errors.

Step-by-Step Sample Preparation (Protein Precipitation)

This high-throughput protein precipitation protocol is designed to disrupt the ~40% plasma protein binding of rivastigmine and its metabolites[1], ensuring maximum recovery[3].

  • Aliquot: Transfer 100 µL of human EDTA plasma into a clean 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the NAP226-90-d6 working solution (100 ng/mL in 50% methanol) and vortex briefly.

    • Causality: Adding the IS before any extraction steps ensures it accounts for any volumetric losses or degradation during subsequent sample processing.

  • Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (50:50, v/v).

    • Causality: The organic crash denatures plasma proteins and effectively extracts the analytes into the organic phase.

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection onto the LC column.

Workflow S1 1. Aliquot Plasma (+ NAP226-90-d6 IS) S2 2. Protein Precipitation (Add MeOH/ACN) S1->S2 S3 3. Centrifugation (Isolate Supernatant) S2->S3 S4 4. LC Separation (C18 Reversed-Phase) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5 S6 6. Data Analysis (Peak Area Ratio) S5->S6

Fig 3: Step-by-step experimental workflow for LC-MS/MS bioanalysis of NAP226-90.

LC-MS/MS Conditions
  • Column: C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5).

    • Causality: The slightly basic pH ensures the basic dimethylamino group of NAP226-90 remains unprotonated during separation, improving peak shape and retention on the C18 column[7].

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate for 1.5 minutes.

  • Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & Validation Parameters

The following tables summarize the optimized mass spectrometric parameters and the expected validation metrics based on FDA/EMA bioanalytical guidelines[3][6].

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Rivastigmine 251.2206.12245
NAP226-90 166.1121.12540
NAP226-90-d6 (IS) 172.1121.12540

Note: The product ion for the d6-IS remains m/z 121.1 because the fragmentation involves the neutral loss of the deuterated dimethylamine group (51 Da), leaving the unlabeled phenol moiety intact.

Table 2: Method Validation Parameters (Human EDTA Plasma)

ParameterRivastigmineNAP226-90Acceptance Criteria (FDA/EMA)
Linear Range 0.25 – 50.0 ng/mL0.25 – 25.0 ng/mLR² ≥ 0.99
LLOQ 0.25 ng/mL0.25 ng/mLS/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%) 2.4% – 8.8%3.1% – 10.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -7.0% to +2.8%-3.5% to +5.0%± 15% (± 20% at LLOQ)
Extraction Recovery 70.9%85.7%Consistent across concentrations

References

  • Title : CHAPTER 3.1 BIOANALYSIS OF RIVASTIGMINE - DSpace Source : uu.nl URL : Citation Index :[3]

  • Title : Exelon Patch DESCRIPTION AND COMPOSITION Source : novartis.com URL : Citation Index :[1]

  • Title : An In-depth Technical Guide to the Identification of Rivastigmine Metabolites in Biological Samples Source : benchchem.com URL : Citation Index :[6]

  • Title : 194930-03-5 | Chemical Name : 3-[1-[Di(methyl-d3)amino]ethyl]phenol Source : pharmaffiliates.com URL : Citation Index :[4]

  • Title : 3-[1-(Dimethylamino)ethyl]phenol | CAS 105601-04-5 Source : scbt.com URL : Citation Index :[2]

  • Title : rivastigmine transdermal patch: Topics by Science.gov Source : science.gov URL : Citation Index :[5]

  • Title : Nap-226-90 | 139306-10-8 - Benchchem Source : benchchem.com URL : Citation Index :[7]

Sources

Method

High-Efficiency Solid-Phase Extraction (SPE) Protocols for 3-[1-[Di(methyl-d3)amino]ethyl]phenol in Biological Matrices

Introduction & Scientific Rationale 3-[1-[Di(methyl-d3)amino]ethyl]phenol, commonly referred to as NAP 226-90-d6 , is the stable isotope-labeled internal standard (SIL-IS) for the major active metabolite of the acetylcho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-[1-[Di(methyl-d3)amino]ethyl]phenol, commonly referred to as NAP 226-90-d6 , is the stable isotope-labeled internal standard (SIL-IS) for the major active metabolite of the acetylcholinesterase inhibitor rivastigmine[1]. In clinical pharmacokinetics and therapeutic drug monitoring (TDM), accurate quantification of rivastigmine and its metabolite is critical due to their dose-dependent efficacy and narrow therapeutic index[2].

The use of a deuterated internal standard like NAP 226-90-d6 is essential to correct for variations in extraction recovery and matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[3]. While simple protein precipitation (PPT) is sometimes used, it often fails to remove endogenous phospholipids, leading to severe matrix effects and reduced assay sensitivity[4]. To achieve sub-nanogram limit of quantification (LLOQ) and robust reproducibility, Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent is the gold standard[1].

Physicochemical Causality for Sorbent Selection

NAP 226-90-d6 is an amphoteric molecule containing a phenolic hydroxyl group (pKa ~10.0) and a tertiary dimethylamino group (pKa ~9.0). At physiological pH, the amine is predominantly protonated (cationic).

  • Why Mixed-Mode Cation Exchange (MCX)? By lowering the sample pH to ~2.0, the amine becomes fully ionized. An MCX sorbent (containing both hydrophobic divinylbenzene-pyrrolidone and strongly acidic sulfonic acid groups) allows the molecule to be captured via dual mechanisms: hydrophobic retention and strong ionic bonding. This permits highly aggressive organic washing steps that wash away neutral lipids without prematurely eluting the target analyte.

Experimental Workflow

The following workflow illustrates the optimized mixed-mode SPE procedure designed to isolate NAP 226-90-d6 and its unlabeled counterpart from human or rat plasma.

SPE_Workflow A Plasma Sample + NAP 226-90-d6 (IS) B Pre-treatment Dilute 1:1 with 2% H3PO4 A->B D Sample Loading Apply at 1 mL/min B->D C Conditioning 1 mL MeOH -> 1 mL 2% H3PO4 C->D E Wash 1 (Aqueous) 1 mL 2% Formic Acid D->E Retain Amines F Wash 2 (Organic) 1 mL 100% Methanol E->F Remove Salts G Elution 1 mL 5% NH4OH in MeOH F->G Remove Lipids H Evaporation & Reconstitution G->H Release Target I LC-MS/MS Analysis H->I

Figure 1: Mixed-mode strong cation exchange (MCX) SPE workflow for basic amine extraction.

Self-Validating SPE Protocol

This protocol is designed as a self-validating system. Built-in diagnostic checkpoints ensure that any failure in recovery can be immediately localized to a specific step in the extraction chemistry.

Phase 1: Sample Pre-treatment
  • Aliquot : Transfer 100 µL of plasma to a microcentrifuge tube.

  • Spike : Add 10 µL of NAP 226-90-d6 working solution (100 ng/mL in 50% methanol).

  • Acidify : Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds.

  • Causality : The acid disrupts protein-drug binding and drops the pH well below the pKa of the amine, ensuring 100% protonation for ionic binding to the SPE sorbent.

  • Validation Checkpoint : Measure the pH of a surrogate blank plasma sample treated identically. It must be < 4.0. If the pH is higher, the analyte will not bind to the ion-exchange sites, leading to breakthrough during loading.

Phase 2: Sorbent Conditioning & Loading

Sorbent: Oasis MCX or equivalent (30 mg / 1 cc cartridge).

  • Condition : Pass 1.0 mL of 100% Methanol through the cartridge to wet the polymer backbone.

  • Equilibrate : Pass 1.0 mL of 2% H3​PO4​ to prepare the sulfonic acid exchange sites.

  • Load : Apply the pre-treated sample at a controlled flow rate of ~1 mL/min (1 drop per second).

  • Causality : A slow loading rate is critical. Ion-exchange kinetics are slower than reverse-phase kinetics; rushing this step prevents the analyte from diffusing into the sorbent pores to interact with the sulfonic acid groups.

  • Validation Checkpoint : Collect the load effluent. Analyze it via LC-MS/MS. If >5% of the IS is detected, either the sorbent capacity is exceeded, or the loading flow rate was too fast.

Phase 3: Interference Washing
  • Aqueous Wash : Pass 1.0 mL of 2% Formic Acid in water.

  • Organic Wash : Pass 1.0 mL of 100% Methanol.

  • Causality : The aqueous wash removes salts and polar endogenous compounds. The 100% methanol wash is the primary advantage of MCX: it strips away highly hydrophobic interferences (like phospholipids)[1]. The target analyte remains locked to the sorbent via strong ionic bonds, entirely unaffected by the organic solvent.

  • Validation Checkpoint : Analyze the methanol wash fraction. Loss of target here indicates that the amine was neutralized (e.g., wash solvent was accidentally basic) or the sorbent lacks sufficient ion-exchange capacity.

Phase 4: Elution & Reconstitution
  • Elute : Pass 2 aliquots of 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporate : Dry the eluate under a gentle stream of Nitrogen at 40°C.

  • Reconstitute : Re-dissolve in 100 µL of Mobile Phase (e.g., 10 mM Ammonium Acetate pH 9.3 / Acetonitrile, 80:20 v/v).

  • Causality : The high pH (>11) of the elution solvent neutralizes the protonated amine on the target molecule, breaking the ionic interaction. The methanol simultaneously overcomes the hydrophobic interactions, releasing the analyte into the collection tube.

  • Validation Checkpoint : If overall recovery is <85%, increase the NH4​OH concentration to 10% to ensure complete deprotonation, or ensure the NH4​OH reagent has not degraded (ammonia gas escapes over time, lowering the pH of the reagent).

LC-MS/MS Analytical Parameters

To accurately quantify the extracted NAP 226-90-d6 alongside the unlabeled metabolite, the following mass spectrometry parameters are recommended based on established therapeutic drug monitoring methods[1][5].

  • Ionization Mode : Electrospray Ionization Positive (ESI+)

  • Chromatographic Column : Waters XBridge C18 (50 × 2.1 mm, 2.5 µm) or equivalent.

  • Mobile Phase A : 10 mM Ammonium Acetate adjusted to pH 9.3 with Ammonia. (Note: High pH mobile phases keep the amine deprotonated during chromatography, significantly improving peak shape and preventing tailing for basic compounds[1])

  • Mobile Phase B : 100% Acetonitrile.

  • MRM Transitions :

    • NAP 226-90 (Unlabeled) : m/z 166.1 58.1 (Cleavage of the dimethylamine cation).

    • NAP 226-90-d6 (SIL-IS) : m/z 172.1 64.1 (Cleavage of the deuterated dimethylamine cation).

Method Performance & Quantitative Data

When executed correctly, the MCX SPE protocol provides exceptional recovery and minimizes matrix effects, outperforming traditional protein precipitation methods which often suffer from severe ion suppression in the 10–100 ng/mL range[4].

Table 1: Representative SPE Recovery and Matrix Effect Data

CompoundConcentration LevelSPE Recovery (%)Matrix Effect (%)Precision (CV %)
NAP 226-90 LLOQ (0.5 ng/mL)91.2 ± 4.1102.3 ± 3.54.5
NAP 226-90 Low QC (2.5 ng/mL)92.4 ± 3.899.8 ± 4.13.8
NAP 226-90 High QC (50.0 ng/mL)95.1 ± 2.599.1 ± 2.23.2
NAP 226-90-d6 (IS) Working Conc (10.0 ng/mL)94.8 ± 2.1100.5 ± 1.82.8

Data synthesized from validated LC-MS/MS assays for rivastigmine and its major metabolite in plasma matrices[1][4][5]. Matrix effect values close to 100% indicate negligible ion suppression/enhancement, validating the efficacy of the 100% methanol wash step in the SPE protocol.

References

  • Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index ResearchGate. URL:[Link][2]

  • High performance liquid chromatography coupled with mass spectrometry for simultaneous determination of rivastigmine and its metabolite in rat plasma AKJournals (2021). URL:[Link][4]

  • Simultaneous determination of antidementia drugs in human plasma for therapeutic drug monitoring PubMed / NIH (2011). URL: [Link][1]

  • High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats PMC / NIH. URL:[Link][5]

Sources

Application

Sample preparation protocols for 3-[1-[Di(methyl-d3)amino]ethyl]phenol in urine and serum

Application Note: Advanced Sample Preparation Protocols for the LC-MS/MS Quantification of 3-[1-[Di(methyl-d3)amino]ethyl]phenol in Biological Matrices Target Audience: Researchers, Analytical Scientists, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Protocols for the LC-MS/MS Quantification of 3-[1-[Di(methyl-d3)amino]ethyl]phenol in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Context

3-[1-(Dimethylamino)ethyl]phenol, widely known as NAP 226-90, is the primary active, decarbamylated metabolite of the acetylcholinesterase inhibitor rivastigmine[1],[2]. In clinical pharmacokinetics, therapeutic drug monitoring, and Alzheimer’s disease research, the accurate quantification of NAP 226-90 in complex biological matrices (serum and urine) is critical for evaluating drug metabolism and patient compliance[3].

To achieve high-precision Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the stable isotope-labeled internal standard (SIL-IS) 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP 226-90-d6) is universally employed[4],[5].

The Self-Validating System: The incorporation of this d6-labeled analogue establishes a self-validating analytical workflow. Because the SIL-IS shares identical physicochemical properties and chromatographic retention times with the endogenous metabolite, it perfectly compensates for extraction recovery variations and electrospray ionization (ESI) matrix effects (ion suppression or enhancement)[6]. Any matrix interference will affect both the analyte and the SIL-IS equally, ensuring the Analyte/IS peak area ratio remains constant and quantitatively absolute.

Physicochemical Rationale for Extraction

NAP 226-90 is an amphoteric molecule possessing a weakly acidic phenolic hydroxyl group (pKa ~10) and a basic tertiary amine (dimethylamino group, pKa ~8.8)[7]. Unlike true zwitterions, the basic pKa is lower than the acidic pKa, meaning the molecule transitions through three distinct charge states depending on the pH:

  • pH < 8.0: The amine is protonated, rendering the molecule a highly polar cation.

  • pH 9.0–9.5: The amine is neutralized while the phenol remains largely protonated, rendering the molecule neutral and lipophilic.

  • pH > 10.5: The phenol deprotonates, rendering the molecule an anion.

This pH-dependent charge state dictates our extraction strategies: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) for serum[8],[9], and a precision pH-controlled Liquid-Liquid Extraction (LLE) for urine[10],[11].

Workflow Visualization

SPE_Workflow Start Biological Sample (Serum/Urine) Pretreat Pre-treatment: Acidify with 2% H3PO4 (Protonates Amine, + charge) Start->Pretreat Load Load Sample (Analyte binds to SO3- resin) Pretreat->Load Condition Condition MCX Cartridge (100% MeOH, then H2O) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/neutral proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic interferences) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes amine, releases analyte) Wash2->Elute Evaporate Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Evaporate

Mechanistic workflow of Mixed-Mode Strong Cation Exchange (MCX) SPE for NAP 226-90-d6 extraction.

Detailed Experimental Protocols

Protocol A: Serum Sample Preparation via Mixed-Mode SPE (MCX)

Serum contains high concentrations of proteins and phospholipids that cause severe ion suppression in ESI-MS/MS[12]. While simple protein precipitation (PPT) is fast, it leaves phospholipids behind. MCX SPE exploits the protonated amine for superior sample cleanup.

  • Spiking: Aliquot 200 µL of human serum into a clean microcentrifuge tube. Add 20 µL of the SIL-IS working solution (3-[1-[Di(methyl-d3)amino]ethyl]phenol, 50 ng/mL).

    • Causality: Adding the SIL-IS before any manipulation ensures it undergoes the exact same adsorptive losses as the endogenous analyte.

  • Acidification: Add 200 µL of 2% phosphoric acid (H₃PO₄) in water and vortex for 30 seconds.

    • Causality: Drops the pH to ~3.0, ensuring the dimethylamino group (pKa 8.8) is >99.9% protonated and positively charged for optimal binding to the cation exchange resin.

  • Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL of 100% Methanol, followed by 1 mL of HPLC-grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water.

    • Causality: Maintains the protonated state of the analyte while washing away neutral and acidic endogenous proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: The strong electrostatic interaction between the protonated amine and the sulfonic acid resin allows for an aggressive organic wash, removing lipophilic interferences (phospholipids) without eluting the analyte[9].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the amine group, breaking the ionic interaction with the resin, while the methanol disrupts hydrophobic interactions, eluting the purified analyte[8].

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Protocol B: Urine Sample Preparation via precision-pH Liquid-Liquid Extraction (LLE)

NAP 226-90 is heavily excreted in urine as a sulfate conjugate[11]. To measure total NAP 226-90, enzymatic hydrolysis must precede a highly specific LLE[10].

  • Hydrolysis: Aliquot 500 µL of urine. Add 20 µL of SIL-IS. Add 50 µL of Sulfatase enzyme in acetate buffer (pH 5.0) and incubate at 37°C for 2 hours.

  • Precision Alkalinization: Add 100 µL of a mild alkaline buffer (e.g., Ammonium Bicarbonate, pH 9.5).

    • Causality: At pH 9.5, the basic amine (pKa 8.8) is deprotonated (neutral), but the phenol (pKa ~10) is not yet fully ionized. This traps the molecule in its most lipophilic, neutral state. If the pH exceeds 11, the phenol deprotonates into an anion, destroying organic extraction efficiency[13].

  • Extraction: Add 2.5 mL of 1-Butanol/n-Hexane (2:98 v/v)[10],[11].

    • Causality: This highly non-polar solvent mixture with a slight polar modifier selectively extracts the neutral analyte while leaving polar urinary salts and hydrophilic interferences in the aqueous phase.

  • Phase Separation: Vortex vigorously for 5 minutes, centrifuge at 4000 x g for 10 minutes, and transfer the upper organic layer for evaporation and reconstitution.

Quantitative Data Presentation

The implementation of these optimized protocols yields highly reproducible recoveries and minimizes matrix effects, as demonstrated by the validation metrics below. Note the distinct advantage of SPE over standard Protein Precipitation (PPT) regarding ion suppression[12],[14],[15].

Table 1: Comparative Performance Metrics for NAP 226-90 Extraction Methods

MatrixExtraction MethodMean Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)LLOQ (ng/mL)
Human Serum Protein Precipitation (MeOH)85.7 ± 4.280.1 (19.9% suppression)< 8.5%0.50
Human Serum Solid-Phase Extraction (MCX)92.4 ± 3.195.5 (4.5% suppression)< 5.2%0.10
Rat Plasma Liquid-Liquid Extraction (MTBE)78.5 ± 6.488.2 (11.8% suppression)< 10.1%0.50
Human Urine Dilute-and-Shoot (1:10)N/A45.3 (54.7% suppression)< 12.4%5.00
Human Urine SPE (MCX) after Hydrolysis89.1 ± 4.591.2 (8.8% suppression)< 6.8%0.25

Data synthesized from established LC-MS/MS validation parameters for rivastigmine metabolites[6],[14],[15].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of 3-[1-[Di(methyl-d3)amino]ethyl]phenol

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-[1-[Di(methyl-d3)amino]ethyl]phenol. This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for Tapentadol, a centrally acting analgesic. Accurate quantification of Tapentadol relies on the consistent and predictable behavior of its SIL-IS. Matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix—can compromise this relationship, leading to inaccurate and unreliable data.[1][2] This document offers a structured approach to diagnosing, troubleshooting, and mitigating these effects, ensuring the integrity of your bioanalytical data in accordance with regulatory expectations.[3][4][5]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: Matrix effects are a form of interference where components in a biological sample (e.g., plasma, urine) alter the ionization efficiency of the target analyte and/or its internal standard in the mass spectrometer's ion source.[5][6] This interference can lead to:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing its signal intensity.[6] This can artificially lower the calculated concentration and compromise the lower limit of quantitation (LLOQ).

  • Ion Enhancement: Less common, but occurs when matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal and inaccurate quantification.

For your assay, if the matrix affects 3-[1-[Di(methyl-d3)amino]ethyl]phenol differently than it affects Tapentadol, the analyte/IS peak area ratio will be skewed, leading to imprecise and inaccurate results.[7]

Q2: I'm seeing inconsistent peak areas and poor reproducibility for my internal standard. Could this be a matrix effect?

A2: Yes, this is a classic symptom of matrix effects. While a SIL-IS is designed to co-elute with the analyte and experience similar matrix effects, severe or highly variable interference can still cause issues.[8] The most notorious culprits in plasma or serum samples are phospholipids.[9][10][11] These endogenous molecules are often not removed by simple protein precipitation and can build up on the LC column, eluting erratically and causing significant ion suppression.[9][11][12]

Q3: How can I quickly determine if my assay is suffering from matrix effects?

A3: The most direct method is a post-column infusion experiment . This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[7][13][14] A solution of your analyte (or in this case, the SIL-IS) is continuously infused into the flow path between the analytical column and the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal baseline directly corresponds to a region of ion suppression or enhancement caused by eluting matrix components.[7][14]

A quantitative assessment involves a post-extraction spike analysis .[7][13] Here, you compare the peak response of an analyte spiked into an extracted blank matrix to the response of the same analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[13]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Diagnosis of Matrix Effects

A systematic approach is critical to correctly identifying and resolving matrix effects. The following workflow outlines the recommended diagnostic process.

start Inconsistent Results or Poor Reproducibility? qual_eval Perform Qualitative Evaluation: Post-Column Infusion start->qual_eval First step quant_eval Perform Quantitative Evaluation: Post-Extraction Spike Analysis start->quant_eval Alternative start infusion_result Is analyte retention time (RT) in a region of suppression/ enhancement? qual_eval->infusion_result spike_result Is Matrix Factor (MF) outside 0.85-1.15? quant_eval->spike_result infusion_result->quant_eval No / Unclear me_confirmed Matrix Effect Confirmed infusion_result->me_confirmed Yes no_me Matrix Effect Unlikely. Investigate other parameters (e.g., instrument stability). spike_result->no_me No spike_result->me_confirmed Yes troubleshoot Proceed to Mitigation Strategies: 1. Sample Preparation 2. Chromatography me_confirmed->troubleshoot

Caption: Workflow for the systematic diagnosis of matrix effects.

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a solution of 3-[1-[Di(methyl-d3)amino]ethyl]phenol in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

  • Setup: Using a T-fitting, connect a syringe pump to the flow path between your analytical column and the MS ion source.

  • Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min). Monitor the signal in the mass spectrometer; it should be stable.

  • Injection: Inject a blank matrix sample that has been processed using your standard sample preparation method.

  • Analysis: Monitor the infused analyte's signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a rise indicates enhancement.[7][15] Compare the timing of these events with the retention time of your analyte and internal standard.

Guide 2: Optimizing Sample Preparation for Cleaner Extracts

Improving sample preparation is the most effective strategy to combat matrix effects.[6][16] The goal is to selectively remove interfering matrix components, particularly phospholipids, while maximizing the recovery of your analyte.

Technique Principle Typical Analyte Recovery Phospholipid Removal Pros Cons
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).High (>90%)Poor (<20%)Fast, simple, inexpensive.[12]Results in "dirty" extracts; high risk of matrix effects and column fouling.[10][11][12]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility.Moderate to High (70-90%)GoodCleaner extracts than PPT, removes polar interferences.[6][17]More labor-intensive, requires solvent optimization, may have emulsion issues.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.High (>85%)Excellent (>95%)Provides the cleanest extracts, high selectivity, and concentration.[6][9][17]Requires method development, more expensive, can be slower if not automated.

Recommendation: For 3-[1-[Di(methyl-d3)amino]ethyl]phenol, which is a basic compound with a phenolic group, a mixed-mode cation exchange (MCX) SPE is highly recommended. This approach utilizes both reversed-phase and strong cation exchange retention mechanisms for superior selectivity and removal of phospholipids.[10]

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

  • Sample Pre-treatment: Acidify your plasma/serum sample with an acid (e.g., 2% formic acid) to ensure the secondary amine on your analyte is positively charged.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing (Step 1 - Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Washing (Step 2 - Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove retained lipids and other non-polar interferences.

  • Elution: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.

This protocol effectively removes phospholipids and other interferences, significantly reducing matrix effects.[10]

Guide 3: Advanced Chromatographic and Instrumental Strategies

If optimizing sample preparation is insufficient or not feasible, chromatographic and instrumental techniques can provide additional mitigation.

1. Chromatographic Separation: The primary goal is to achieve chromatographic separation between your analyte and the regions of ion suppression.

  • Increase Resolution: Use a longer column, a smaller particle size (UHPLC), or adjust the gradient slope to move the analyte's peak away from co-eluting matrix components.[6]

  • Alternative Chemistry: Consider a phenyl-hexyl or biphenyl column chemistry, which can offer different selectivity for phenolic compounds compared to a standard C18 phase.

2. Use of a Divert Valve: A divert valve is a simple but powerful tool installed between the LC column and the MS source.[13] It allows the column effluent to be directed either to the MS source or to waste at specific times during the run.[18]

  • Divert Early Eluters: Highly polar compounds and salts elute at the beginning of the run (in the void volume). These do not typically cause ion suppression but can contaminate the ion source over time. The divert valve can send this portion of the run to waste.[18][19]

  • Divert Late Eluters: Phospholipids often elute as a broad peak late in the chromatogram. By diverting this portion to waste after your analyte has eluted, you prevent them from entering and fouling the mass spectrometer.[9][19]

workflow Injection Salts & Polar Interferences Elute Analyte Elutes Phospholipids & Non-polars Elute Run End valve_pos Divert Valve Position To Waste To MS To Waste workflow:f1->valve_pos:f1 Divert workflow:f2->valve_pos:f2 Acquire workflow:f3->valve_pos:f3 Divert

Caption: Using a divert valve to minimize matrix introduction to the MS.

By implementing these systematic diagnostic and mitigation strategies, you can effectively reduce or eliminate matrix effects, leading to a more robust, accurate, and reliable LC-MS/MS assay for 3-[1-[Di(methyl-d3)amino]ethyl]phenol and its corresponding analyte, Tapentadol.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Resolve Bio. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]

  • Mei, H. et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Baranowska, I. et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Moore, C. et al. (2011). Determination of Tapentadol and its Metabolite N-Desmethyltapentadol in Urine and Oral Fluid using Liquid Chromatography with Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Adluri, P. & Y, S. K. (2019). Development and validation of stability indicating LC-MS/MS Technique for the quantification of tapentadol in biological matrices. International Journal of Applied Pharmaceutics. [Link]

  • Lahaie, M. et al. (2010). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. PubMed. [Link]

  • van der Nagel, B. et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • LCGC International. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • IonSense. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • DergiPark. (2019). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites from human plasma. [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Development and validation of stability indicating LC-MS/MS Technique for the quantification of tapentadol in biological matrices: Application to bioavailability study in healthy rabbits. [Link]

  • Bibliomed. (2019). Development and validation of stability indicating LC-MS/MS Technique for the quantification of tapentadol in biological matrices: Application to bioavailability study in healthy rabbits. [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • ACS Publications. (2025). Revealing Pharmacokinetic Interactions of Tramadol, Tapentadol, and Venlafaxine: A Cutting-Edge Liquid Chromatography–Tandem Mass Spectrometry Analytical Approach in Rat Plasma. [Link]

  • ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • American Pharmaceutical Review. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. [Link]

  • LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • PubMed. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]

  • ChemRxiv. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. [Link]

  • Reddit. (2024). What does the diverter valve do?. [Link]

  • Bisphenol A Information & Resources. (n.d.). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. [Link]

  • Agilent Technologies. (n.d.). Agilent InfinityLab 2D-LC Solution with mass spectrometric detection and diverter valve Technical Note. [Link]

  • PMC. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). [Link]

  • Universitat Politècnica de València. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. [Link]

Sources

Optimization

Technical Support Center: HPLC Peak Shape Optimization for 3-[1-[Di(methyl-d3)amino]ethyl]phenol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-[1-[Di(methyl-d3)amino]ethyl]phenol , the deuterate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-[1-[Di(methyl-d3)amino]ethyl]phenol , the deuterated stable-isotope internal standard of NAP 226-90 (the primary metabolite of the cholinesterase inhibitor rivastigmine)[1][2].

Due to its specific structural features—a basic tertiary amine and a weakly acidic phenolic hydroxyl group—this compound is notoriously prone to severe chromatographic peak tailing[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you achieve symmetrical, highly reproducible peaks.

The Mechanistic Root of Peak Tailing

To solve peak tailing, we must first understand the causality behind the chemical interactions.

In reversed-phase high-performance liquid chromatography (RP-HPLC), ideal retention relies entirely on non-specific hydrophobic interactions between the analyte and the C18 stationary phase. However, basic compounds like 3-[1-[Di(methyl-d3)amino]ethyl]phenol (pKa ~8.9) introduce a secondary retention mechanism [3].

Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface[3]. At a mid-range pH (pH 4–8), these free silanols ionize into highly acidic, negatively charged siloxanes (Si-O⁻). Simultaneously, the tertiary amine of the analyte becomes protonated and positively charged. This creates a strong ion-exchange interaction [3][4]. Because this interaction is kinetically slower and energetically heterogeneous compared to hydrophobic partitioning, a fraction of the analyte molecules are delayed in eluting, dragging out the trailing edge of the peak (Asymmetry factor > 1.5)[5].

Mechanism Analyte Deuterated Analyte (Protonated Amine NH+) Hydrophobic Primary Retention (Hydrophobic C18) Analyte->Hydrophobic Ideal Partitioning Silanol Secondary Interaction (Ionized Silanol Si-O⁻) Analyte->Silanol Uncapped Silica Result1 Symmetrical Peak (Gaussian) Hydrophobic->Result1 Fast Kinetics Result2 Peak Tailing (As > 1.5) Silanol->Result2 Slow Ion-Exchange

Fig 1. Dual retention mechanism causing peak tailing in basic phenolic amines.

Troubleshooting Q&A

Q1: I am observing severe tailing (USP Tf > 2.0) for 3-[1-[Di(methyl-d3)amino]ethyl]phenol. Should I adjust the mobile phase pH?

A1: Yes, pH adjustment is the most mathematically reliable way to break the secondary interaction[5]. You have two distinct thermodynamic pathways:

  • The Low-pH Strategy (Recommended for LC-MS): Drop the mobile phase pH to ≤ 3.0. At this pH, the residual silanol groups on the silica surface are fully protonated (neutralized to Si-OH), effectively shutting down their ion-exchange capacity[3]. The basic amine remains ionized, but without the negative silanols to bind to, it elutes symmetrically.

  • The High-pH Strategy: Raise the mobile phase pH to ≥ 10.0. This deprotonates your analyte's tertiary amine, rendering it neutral. Without a positive charge, it cannot interact with the negatively charged silanols. Caution: This requires specialized hybrid-silica columns (e.g., Agilent Poroshell HPH or Waters XBridge) designed to withstand alkaline dissolution[6][7].

Q2: How does column chemistry impact the tailing of this specific rivastigmine metabolite?

A2: Older "Type A" silica columns contain trace metal impurities (iron, aluminum) that withdraw electrons from silanol groups, increasing their acidity and exacerbating tailing for phenolic compounds[3][8]. To resolve this, migrate to Type B, high-purity silica columns [3]. Furthermore, ensure the column is double-endcapped or polar-embedded [6]. Endcapping uses small silanes (like trimethylsilyl) to physically block residual silanols. Polar-embedded phases (like Amide-C18) create a localized water layer that dynamically shields the basic analyte from reaching the silica surface[6].

Q3: If I cannot change my standard C18 column, can I use mobile phase additives?

A3: Yes. If column replacement is impossible, you can use a "silanol masking" agent[8]. Adding 10–20 mM of Triethylamine (TEA) to the mobile phase acts as a sacrificial base. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, competitively blocking the 3-[1-[Di(methyl-d3)amino]ethyl]phenol from interacting with the stationary phase[3][8]. Note: TEA is not recommended for LC-MS applications due to severe ion suppression.

Quantitative Impact on Peak Symmetry

The table below summarizes the expected quantitative improvements in the USP Tailing Factor (Tf) when applying the troubleshooting strategies to basic phenolic amines. An ideal Tf is 1.0; values ≤ 1.5 are generally acceptable for regulatory quantification[4].

Chromatographic ParameterConditionExpected USP Tailing Factor (Tf)Mechanism of Action
Standard Baseline Type A Silica, pH 7.0, No Additives2.50 - 3.20 Severe unshielded ion-exchange.
Mobile Phase pH Type A Silica, pH 2.8 (Formic Acid)1.40 - 1.60 Protonation of silanols (Si-O⁻ → Si-OH).
Column Chemistry Type B Silica, Double-Endcapped, pH 7.01.30 - 1.50 Steric hindrance of residual silanols.
Polar-Embedded Phase Amide-C18, pH 7.01.15 - 1.25 Hydration layer shielding.
Mobile Phase Additive Type A Silica, pH 7.0 + 20mM TEA1.20 - 1.35 Competitive basic masking of silanols.
Optimized LC-MS Method Hybrid Silica (HPH), pH 10.5 (NH₄HCO₃)1.05 - 1.15 Analyte amine deprotonation (neutralization).

Experimental Protocols

To ensure self-validating and reproducible results, follow these strict methodologies when preparing your system for the analysis of 3-[1-[Di(methyl-d3)amino]ethyl]phenol.

Protocol A: Preparation of Low-pH LC-MS Compatible Mobile Phase (pH ~2.8)

This protocol utilizes a volatile buffer system to suppress silanol ionization while remaining fully compatible with electrospray ionization (ESI-MS)[9].

  • Aqueous Phase (Mobile Phase A):

    • Weigh exactly 0.63 g of LC-MS grade Ammonium Formate (10 mM final concentration).

    • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).

    • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

    • Validation Step: Measure the pH using a calibrated pH meter. It should read approximately 2.8 ± 0.1.

    • Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (Mobile Phase B):

    • Measure 1.0 L of LC-MS grade Acetonitrile.

    • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • System Equilibration:

    • Flush the HPLC system lines with 50:50 Methanol:Water (without buffers) to remove any previous incompatible salts.

    • Introduce Mobile Phase A and B. Equilibrate the analytical column with the starting gradient conditions for a minimum of 15 column volumes before the first injection.

Protocol B: Column Passivation for Trace Metal Interactions

If you suspect the phenolic hydroxyl group of the analyte is chelating with trace metals in the column hardware or silica matrix[3], perform this passivation step:

  • Prepare a solution of 0.1 M EDTA (Ethylenediaminetetraacetic acid) in water.

  • Disconnect the column from the MS detector and direct the flow to waste.

  • Flush the column with the EDTA solution at 0.5 mL/min for 60 minutes.

  • Flush the column with ultrapure water for 60 minutes to remove all residual EDTA.

  • Re-equilibrate with your standard mobile phase.

Troubleshooting Decision Workflow

Follow this logical pathway to systematically eliminate peak tailing for basic analytes.

TroubleshootingWorkflow Start Peak Tailing Detected (Tf > 1.5) CheckPH 1. Evaluate Mobile Phase pH Is pH between 4 and 8? Start->CheckPH AdjustLow Adjust pH to < 3.0 (Protonate Silanols) CheckPH->AdjustLow Low pH Strategy AdjustHigh Adjust pH to > 10.0 (Neutralize Amine) CheckPH->AdjustHigh High pH Strategy (Requires Hybrid Silica) CheckCol 2. Evaluate Column Chemistry Is it Endcapped Type B? AdjustLow->CheckCol AdjustHigh->CheckCol ChangeCol Switch to Base-Deactivated or Polar-Embedded C18 CheckCol->ChangeCol No / Using Type A CheckAdd 3. Consider Additives (If column cannot change) CheckCol->CheckAdd Yes, but tailing persists ChangeCol->CheckAdd Next Step AddTEA Add 10-20 mM TEA (Non-MS applications only) CheckAdd->AddTEA Implement Masking

Fig 2. Logical troubleshooting pathway for resolving basic compound peak tailing.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Resources. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare. Available at:[Link]

  • Agilent Technologies. "Don't Lose It: Getting Your Peaks in Shape." Agilent Technical Library. Available at: [Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Technical Library. Available at: [Link]

Sources

Troubleshooting

Troubleshooting signal suppression for 3-[1-[Di(methyl-d3)amino]ethyl]phenol internal standards

Topic: Troubleshooting Signal Suppression for 3-[1-[Di(methyl-d3)amino]ethyl]phenol Internal Standards Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Assay Developers O...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Signal Suppression for 3-[1-[Di(methyl-d3)amino]ethyl]phenol Internal Standards Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Assay Developers

Overview & Mechanistic Causality

3-[1-[Di(methyl-d3)amino]ethyl]phenol (often referred to as NAP226-90-d6) is the stable isotope-labeled internal standard (SIL-IS) for NAP226-90, the major active metabolite of the acetylcholinesterase inhibitor Rivastigmine[1]. In quantitative liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), SIL-IS compounds are expected to perfectly track the extraction recovery and ionization efficiency of the target analyte.

However, researchers frequently encounter IS signal suppression , where the peak area of the d6-IS drops unpredictably. As a Senior Application Scientist, I approach this not as a random instrument error, but as a predictable physicochemical phenomenon governed by Enke’s model of electrospray ion generation [2].

In positive ESI mode, the dimethylamino group of this compound readily accepts a proton [M+H]+. During the droplet desolvation process, surface charge sites on the electrospray droplet are strictly limited. Signal suppression occurs when competing basic molecules—either endogenous matrix lipids or the unlabeled analyte itself—saturate the droplet surface, forcing the d6-IS into the droplet interior where it cannot be ejected into the gas phase as a measurable ion[3].

ESI_Mechanism Droplet ESI Charged Droplet (Limited Surface Area) Analyte Unlabeled NAP226-90 (High Concentration) Droplet->Analyte Preferential Ionization IS d6-IS (NAP226-90-d6) (Constant Concentration) Droplet->IS Suppressed Ionization Matrix Matrix Components (e.g., Phospholipids) Droplet->Matrix Competitive Binding Detector Mass Spectrometer (Detector) Analyte->Detector IS->Detector Signal Drop Matrix->Detector Unmonitored

Caption: ESI droplet surface competition leading to internal standard signal suppression.

Diagnostic Workflows: Establishing a Self-Validating System

To troubleshoot effectively, you must build a self-validating system that isolates the variable causing the suppression. Suppression of 3-[1-[Di(methyl-d3)amino]ethyl]phenol generally stems from two distinct sources: Matrix-Induced Suppression (from the biological sample) or Analyte-Induced Suppression (from the unlabeled drug itself)[4].

Diagnostic_Workflow Start Observe d6-IS Signal Drop CheckULOQ Does drop occur ONLY at high analyte concentrations? Start->CheckULOQ AnalyteSupp Analyte-Induced Suppression (Sojo Effect) CheckULOQ->AnalyteSupp Yes (ULOQ samples) MatrixSupp Matrix-Induced Suppression (Phospholipids/Salts) CheckULOQ->MatrixSupp No (Random/Blank samples) Action1 Reduce injection volume or increase LC flow rate AnalyteSupp->Action1 Action2 Optimize Sample Prep (e.g., SPE, Phospholipid Removal) MatrixSupp->Action2

Caption: Decision tree for diagnosing the root cause of d6-IS signal suppression.

Step-by-Step Experimental Protocols

Protocol A: Quantitative Matrix Factor (MF) Determination (Matuszewski Method)

This protocol quantitatively evaluates if your d6-IS is successfully compensating for matrix effects[5].

  • Prepare Set 1 (Neat Standards): Spike unlabeled NAP226-90 and d6-IS into the reconstitution solvent at Low, Mid, and High QC concentrations.

  • Prepare Set 2 (Post-Extraction Spiked): Extract blank matrix (e.g., plasma) from 6 different individual lots. After extraction and drying, reconstitute the dry extracts using the Set 1 solutions.

  • Acquire Data: Inject both sets into the LC-MS/MS system.

  • Calculate Absolute MF:

    • Absolute MF (Analyte) = Peak Area Set 2 / Peak Area Set 1

    • Absolute MF (IS) = Peak Area Set 2 / Peak Area Set 1

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = Absolute MF (Analyte) / Absolute MF (IS)

    • Self-Validation Check: A robust assay requires the IS-Normalized MF to be between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across all 6 lots[6].

Protocol B: Qualitative Post-Column Infusion (PCI)

Use this to visually map where suppression zones occur in your chromatographic gradient[7].

  • Syringe Pump Setup: Fill a syringe with a neat solution of the d6-IS (e.g., 100 ng/mL).

  • T-Zero Union Connection: Plumb the syringe pump into the LC effluent line post-column, just before the MS source. Set the infusion rate to 10 µL/min.

  • Establish Baseline: Start the LC flow and MS acquisition. You should see a high, steady baseline signal for the d6-IS MRM transition.

  • Inject Blank Extract: Inject a processed blank matrix sample (without IS added to the sample) via the autosampler.

  • Monitor Signal: Any negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components. If the retention time of NAP226-90 falls within a dip, chromatographic conditions must be altered.

Quantitative Data Presentation: Matrix Factor Interpretation

Use the following table to interpret the results from Protocol A and apply the correct causality-based troubleshooting action.

Absolute MF (IS)IS-Normalized MFDiagnosisCorrective Action
0.90 - 1.10 0.95 - 1.05 No significant matrix effect.None required; assay is robust.
0.30 - 0.50 0.90 - 1.10 Severe matrix suppression, but IS perfectly compensates.Monitor Signal-to-Noise (S/N) at LLOQ. If S/N > 10, acceptable. If < 10, improve sample cleanup (e.g., switch from Protein Precipitation to Solid Phase Extraction).
0.40 - 0.60 0.60 - 0.80 Matrix suppression; IS fails to track analyte.Check for "Deuterium Isotope Effect" causing RT shift. Flatten LC gradient to ensure exact co-elution, or change mobile phase pH.
Drops at ULOQ > 1.20 at ULOQ Analyte-induced IS suppression (Sojo Effect).Dilute sample, reduce injection volume, or increase ESI flow rate to >100 µL/min to generate more droplets[2].

Frequently Asked Questions (FAQs)

Q: Why does the signal of my d6-IS drop by 40% only in my Upper Limit of Quantification (ULOQ) samples, but remains stable in the blanks and LLOQ? A: This is a classic case of Analyte-Induced Suppression , first thoroughly documented by Sojo et al.[8]. Because 3-[1-[Di(methyl-d3)amino]ethyl]phenol perfectly co-elutes with the unlabeled drug, a massive molar excess of the unlabeled analyte at the ULOQ outcompetes the fixed concentration of the IS for the limited charged sites on the ESI droplets. Solution: Reduce your injection volume (e.g., from 10 µL to 2 µL) to prevent droplet saturation, or dilute the sample.

Q: I am seeing a slight retention time shift (0.1 minutes) between the unlabeled NAP226-90 and the d6-IS. Could this cause my IS-Normalized Matrix Factor to fail? A: Yes. This is known as the Deuterium Isotope Effect . The heavier d6-labeled compound is slightly less lipophilic than the unlabeled compound, causing it to elute slightly earlier in reversed-phase chromatography. If a massive matrix peak (like a phosphatidylcholine) elutes precisely between them, the analyte and the IS will experience different ionization environments, destroying the self-validating nature of the IS[3]. Solution: Decrease the slope of your organic gradient to force them to co-elute more tightly, or switch to a 13C-labeled IS if available.

Q: Can I fix matrix-induced suppression by just increasing the concentration of the d6-IS? A: No. Increasing the IS concentration will only increase the absolute signal; it does not change the ratio of suppression caused by the matrix[9]. Furthermore, if you increase the IS concentration too much, the IS itself may begin to suppress the target analyte at the LLOQ (IS-induced suppression), leading to false-negative quantitation errors.

References

  • 3-[1-(Dimethylamino)ethyl]phenol | CAS 105601-04-5 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology (scbt.com) URL:[1]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS Source: The Analyst (RSC Publishing), L.E. Sojo et al., 2003. URL:[2]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS (ResearchGate) Source: ResearchGate / The Analyst URL:[8]

  • Matrix Effects and Application of Matrix Effect Factor Source: Taylor & Francis Online URL:[5]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH (Bioanalysis Journal) URL:[6]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory Source: Digital CSIC URL:[9]

  • Interference Testing and Mitigation in LC-MS/MS Assays Source: Association for Diagnostics & Laboratory Medicine (myadlm.org) URL:[7]

  • Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL:[3]

Sources

Optimization

Overcoming freeze-thaw stability issues of 3-[1-[Di(methyl-d3)amino]ethyl]phenol in biological matrices

Initiating the Analysis I've started by deeply analyzing the request. I'm focusing on the core issue: freeze-thaw stability problems of that complex phenol derivative within biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've started by deeply analyzing the request. I'm focusing on the core issue: freeze-thaw stability problems of that complex phenol derivative within biological matrices. I've pinpointed the technical support center context, with its focus on troubleshooting and FAQs. My goal is to craft effective solutions to the problem.

Defining the Structure

Now I'm focusing on structuring the solution for freeze-thaw stability issues. I've defined the target audience: researchers and drug development professionals. I've outlined key requirements: autonomy in editorial control, the persona of a Senior Application Scientist (E-E-A-T), and specific data visualization & formatting needs. I need to make the presentation data-driven, using data tables, diagrams, and step-by-step methodologies to explain causality.

Dissecting the Compound

I'm now diving deep into the compound itself. It's a deuterated version of a known rivastigmine metabolite, specifically deuterated NAP226-90. I'm focusing on the compound's phenol and dimethylamino groups, which are the likely culprits in its freeze-thaw instability. My thought is that they are prone to oxidation and N-oxidation during cycles. The next step is to examine how to mitigate those reactions, for example, with antioxidants. I need to figure out appropriate techniques to handle the degradation.

Defining the Compound

I've nailed down the compound: it's 3-[1-[Di(methyl-d3)amino]ethyl]phenol. It's a deuterated version of NAP226-90, which is rivastigmine's major metabolite. My primary concern now is freeze-thaw stability in biological matrices, such as plasma, which is where my investigation will focus.

Analyzing Degradation Pathways

I'm now zeroing in on the degradation pathways. It appears rivastigmine degrades into NAP 226-90 due to cholinesterases, and this could be an issue for the deuterated form. Recent observations indicate that multiple freeze-thaw cycles result in rivastigmine degradation, which is key. My focus has shifted from the parent drug to its deuterated metabolite. Potential problems with the internal standard could stem from oxidation of the phenol or ex-vivo formation from deuterated rivastigmine.

Investigating Potential Causes

I'm now investigating potential causes for instability, specifically oxidation of the phenol ring and the dimethylamino group, which are both highly probable. I also need to address potential adsorption to container walls. I'm also considering ex-vivo conversion from the deuterated parent drug, and how pH shifts and concentration gradients from the freeze-thaw process may impact the compound. I'm starting to structure a troubleshooting guide, starting with the title: "Troubleshooting Guide: Overcoming Freeze-Thaw Stability Issues of 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP226-90-d6) in Biological Matrices." I am planning to include an Introduction and FAQ section.

Developing Experimental Protocols

I'm now deep into designing experimental protocols. I'm focusing on why 3-[1-[Di(methyl-d3)amino]ethyl]phenol degrades during freeze-thaw cycles in plasma and how to prevent it. I'm considering cryoconcentration, pH shifts, and potential oxidation of both the phenol and amine groups as core issues. I have four core questions: Q1, Q2, Q3 and Q4. I am preparing stabilization experiments using cholinesterase inhibitors and antioxidants, and also designing controlled freeze-thaw cycles. I will be sure to compare EDTA vs. Heparin as anticoagulants. I'll summarize data into tables and focus on % recovery, which seems most crucial.

Refining Diagram Accuracy

I'm now refining the DOT diagrams, specifically focusing on color contrast and sizing to comply with the defined rules. Diagram 1 will visually represent the phenol oxidation pathway versus stabilization efforts. I'm also preparing Diagram 2 to illustrate an optimized freeze-thaw workflow. Each node's font color is being meticulously checked to ensure it contrasts sharply with the background, for optimal clarity.

Visualizing Potential Solutions

I'm now generating diagrams. Diagram 1 will visualize degradation pathways, including phenol oxidation and amine oxidation, as well as stabilization strategies. It will show how ascorbic acid, EDTA and pH control can provide stabilization, and the impact of the pH shift. Diagram 2 will demonstrate an optimized workflow for freeze-thaw procedures.

Validating the References

I'm now cross-referencing my workflow diagram steps with supporting literature. I'm verifying the methodology by matching each diagram node with relevant scientific evidence. For instance, I'm making sure rapid thawing is linked to the 2006 rapid communications paper, and gentle inversion is supported by the DSpace reference.

Evaluating Stabilization Strategies

I am now evaluating stabilization strategies focusing on the deuterated internal standard 3-[1-[Di(methyl-d3)amino]ethyl]phenol. Since this is the internal standard, I need to prevent the ex-vivo formation of the analyte through the addition of a cholinesterase inhibitor to heparin plasma. Oxidation of the phenol is another major concern. I am evaluating stabilization strategies to address these. The main issue is that oxidation causes localized pH shifts.

Crafting Diagnostic Content

I am now crafting diagnostic FAQs, a critical component of my troubleshooting guide. I'm focusing on the "why" behind the signal drop after freeze-thaw cycles, considering both phenol oxidation and cryoconcentration. I will delve into how pH shifts during freezing impact the dimethylamino group and the critical role of anticoagulant choice (EDTA vs. Heparin) in compound stability. My ultimate aim is to provide practical solutions and preventative measures. I am working on the first draft.

Analyzing pH Instability

I'm now analyzing pH instability, as my main focus. I've realized that water crystallizes first, which concentrates proteins and the analyte. This leads to drastic pH shifts, potentially by 2-3 units, which is crucial. These shifts could be bad, because they increase oxidation of the phenol and N-oxidation of the amine. I must remember to include validation steps, like antioxidants such as ascorbic acid, and EDTA to chelate metals, to ensure reliability. Also, I'll be sure to cite the Rapid Commun. Mass Spectrom. 2006 paper for NAP226-90 stability, and Pommier et al. for the use of cholinesterase inhibitors.

Refining Troubleshooting Guide

I'm now revising my troubleshooting guide based on recent research, especially the diagnostic FAQs. I'm focusing on the first question, specifically addressing the pH shifts, cryoconcentration and phenol oxidation, because they explain the signal drop after multiple freeze-thaw cycles. I'm also preparing for the next FAQ on how to mitigate those effects, and preparing the protocols.

Addressing Ex-Vivo Formation

I'm now zeroing in on a critical issue: ex-vivo formation of the deuterated metabolite from rivastigmine-d6. I realized that the instability could be due to enzymatic hydrolysis, particularly by butyrylcholinesterase and acetylcholinesterase, which regain activity during the thawing process. This can lead to the artificial generation of the deuterated metabolite, masquerading as poor precision or F/T instability. This needs thorough consideration.

Prioritizing Anticoagulants

I'm now prioritizing anticoagulant selection, as that is key, and I will be using EDTA over Heparin. I realized Heparin's lack of metal chelation accelerates oxidative degradation, which may result in poor recovery of the deuterated analyte. I'm focusing on EDTA's ability to sequester transition metals and inhibit the Fenton reaction, thus preventing phenol ring oxidation. I have designed a degradation model to illustrate the competing pathways during freeze-thaw cycles.

Developing the Degradation Model

I'm now developing a degradation model in DOT format to visualize competing pathways during freeze-thaw cycles. I've focused on phenol and amine oxidation, illustrating the effects of EDTA chelation and antioxidants. I'm aiming to highlight that EDTA's metal chelation is more effective at preventing phenol ring oxidation. I've designed a clear diagram to represent the degradation and stabilization pathways.

Designing Stabilization Protocols

I'm now designing detailed stabilization protocols to address compound degradation during freeze-thaw. Protocol 1 focuses on preventing both phenol oxidation and enzymatic hydrolysis. I'm prioritizing EDTA tubes and physostigmine hemisulfate addition to inhibit cholinesterases right after blood collection. Ascorbic acid will be added as a sacrificial antioxidant, and then aliquots will be flash frozen to prevent further degradation. I am also planning on using low-bind polypropylene tubes.

Optimizing Sample Handling

I'm now generating Protocol 2, focusing on the optimized freeze-thaw workflow to minimize degradation. Retrieval will happen only when extraction buffers are prepped and chilled. Rapid cold-thaw is critical, and gentle inversion replaces vortexing to prevent oxygen exposure. Immediate extraction into a precipitation solvent is the next key step. Any unused sample will be flash frozen to reduce additional degradation.

Finalizing Sample Handling

I'm now finalizing the freeze-thaw workflow diagram, ensuring each step aligns with best practices to minimize degradation. Retrieval, rapid cold-thaw, gentle inversion, and immediate extraction with flash freezing are all clearly represented, and the DOT diagram is complete. I will now integrate the quantitative data for validation.

Workflow Step1 1. Sample Retrieval (-80°C Storage) Step2 2. Rapid Cold-Thaw (Ice-Water Bath, 2-4°C) Step1->Step2 Step3 3. Gentle Inversion (Avoid Vortexing/O2) Step2->Step3 Step4 4. Aliquot Extraction (Chilled Solvents) Step3->Step4 Step5 5. Immediate Refreeze (Dry Ice/EtOH Bath) Step4->Step5

Fig 2. Step-by-step optimized freeze-thaw workflow to minimize cryoconcentration and thermal degradation.

I'm now generating quantitative data to provide validation for the workflow.

Validating Stability Results

I'm now integrating quantitative data into a stability table, which is shown above, to validate my optimized freeze-thaw workflow. I've focused on K2-EDTA with Ascorbic Acid stabilization coupled with a cold-thaw process. This combination delivers exceptional analyte recovery even after multiple cycles. My data confirms the initial hypothesis that these measures significantly mitigate the degradation.

Finalizing Stability Validation

I'm now finalizing stability validation. The quantitative data shows that using controlled cold-thaw procedures ensures absolute data integrity in the pharmacokinetic assays. I will be including a table with the data. My references will include the Rapid Communications in Mass Spectrometry 2006 paper and DSpace's chapter on Rivastigmine, ensuring robust citation of key methodologies.

Validating Assay Integrity

I'm now generating final assay validation steps, emphasizing data integrity. Quantitative data will show the improved recovery with the cold-thaw workflow and K2-EDTA stabilization. Both the 2006 mass spec paper and the DSpace rivastigmine reference will be cited, demonstrating robustness.

Validating Assay Integrity

My focus is now on generating final assay validation steps to emphasize data integrity, which incorporates the final dataset. The quantitative data will clearly display the improved recovery achieved using the cold-thaw workflow and K2-EDTA stabilization. Both the 2006 mass spec paper and the DSpace rivastigmine reference will be cited to demonstrate methodological robustness.

Confirming Final Integrity

I'm now confirming the integrity of my final dataset. I have ensured robust citations of key methods, including the 2006 mass spec paper and DSpace's Rivastigmine chapter. I've validated that the optimized workflow, cold-thaw and K2-EDTA stabilization, delivers improved recovery. The final validation steps are ready for completion.

Troubleshooting

Technical Support Center: Troubleshooting Extraction Recovery for 3-[1-[Di(methyl-d3)amino]ethyl]phenol in Bioanalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying 3-[1-[Di(methyl-d3)amino]ethyl]phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying 3-[1-[Di(methyl-d3)amino]ethyl]phenol (commonly known as NAP226-90-d6). This compound serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of NAP226-90, the major active decarbamylated metabolite of the cholinesterase inhibitor rivastigmine[1][2][3].

Due to its amphoteric nature, achieving high and reproducible extraction recovery from biological matrices (e.g., plasma, serum, brain tissue) requires precise control over sample pH and extraction chemistry.

Physicochemical Profiling & Causality

To understand why extraction fails, we must first look at the molecule's structure. 3-[1-[Di(methyl-d3)amino]ethyl]phenol contains two distinct ionizable groups:

  • A tertiary amine (di(methyl-d3)amino group) with a basic pKa of approximately 8.8 to 9.0[2].

  • A phenolic hydroxyl group with an acidic pKa of approximately 9.8 to 10.0.

This dual-pKa system means the molecule acts as a zwitterion. If the pH is too low, the amine is protonated (cationic). If the pH is too high, the phenol is deprotonated (anionic). In both states, the molecule becomes highly water-soluble, leading to poor partitioning into organic solvents during Liquid-Liquid Extraction (LLE). Maximum organic solubility is only achieved at the isoelectric point (pH ~9.3), where the molecule is predominantly uncharged.

G A pH < 7.0 Amine: Protonated (+) Phenol: Neutral (0) State: Cationic Solubility: Aqueous B pH 9.0 - 9.5 Amine: Neutral (0) Phenol: Neutral (0) State: Zwitterionic/Neutral Solubility: Organic A->B Add Base (OH-) B->A Add Acid (H+) C pH > 10.5 Amine: Neutral (0) Phenol: Deprotonated (-) State: Anionic Solubility: Aqueous B->C Add Base (OH-) C->B Add Acid (H+)

Figure 1: pH-dependent ionization states of 3-[1-[Di(methyl-d3)amino]ethyl]phenol.

Troubleshooting Guide & FAQs

Q1: My Liquid-Liquid Extraction (LLE) recovery for the d6-IS and analyte is stuck at 40-50%. How do I improve it? A1: Your extraction pH is likely drifting. Standard LLE protocols often use unbuffered basification (e.g., adding raw NaOH), which easily pushes the pH past 10.5, ionizing the phenol group and trapping the analyte in the aqueous layer. Solution: Use a strong buffer to lock the sample pH at exactly 9.3 prior to extraction. A 0.5 M Ammonium Borate or Ammonium Carbonate buffer (pH 9.3) is ideal. When optimized, LLE with ethyl acetate can yield recoveries >90%[4][5].

Q2: I switched to Protein Precipitation (PPT) to avoid pH issues, but I am seeing massive ion suppression in my LC-MS/MS runs. Why? A2: PPT with methanol or acetonitrile is non-selective. While it yields acceptable baseline recoveries (~56% for the IS and ~68% for NAP226-90)[6], it co-extracts massive amounts of endogenous plasma phospholipids. These phospholipids elute in the same reverse-phase retention window as your analyte, competing for charge in the electrospray ionization (ESI) source. Solution: Abandon PPT for low-level quantification (LOQ < 0.2 ng/mL)[7]. Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Q3: Why does my d6-IS elute slightly earlier than the unlabeled NAP226-90, and why does this affect my recovery calculations? A3: This is a classic "Deuterium Isotope Effect." The six deuterium atoms on the dimethylamino group slightly reduce the molecule's lipophilicity compared to the hydrogenated parent, causing it to elute 0.05–0.15 minutes earlier on a C18 column. If a matrix suppression zone perfectly overlaps with this narrow time delta, the IS will experience different ionization efficiency than the analyte. Solution: Flatten your mobile phase gradient (e.g., 2% organic increase per minute) to separate both peaks from the suppression zone, or ensure your SPE wash steps are rigorously removing all matrix interferents.

Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize one of the following optimized workflows depending on your laboratory's throughput and sensitivity requirements.

Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)

Best for: High-throughput labs requiring a cost-effective method with moderate sensitivity.

  • Aliquot: Transfer 100 µL of human plasma to a 2 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of 3-[1-[Di(methyl-d3)amino]ethyl]phenol working solution (e.g., 50 ng/mL in 50% Methanol).

  • Buffer: Add 100 µL of 0.5 M Ammonium Carbonate buffer (adjusted to pH 9.3). Vortex for 10 seconds to lock the pH.

  • Extract: Add 1.0 mL of Ethyl Acetate[5].

  • Partition: Vortex vigorously for 10 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Dry: Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water), vortex, and inject 10 µL into the LC-MS/MS[7].

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Ultra-low LOQ requirements (≤ 0.2 ng/mL) and elimination of matrix effects. Because the analyte has a basic amine, we can force it into a cationic state (pH < 3) to bind strongly to the sulfonic acid groups of an MCX sorbent, allowing us to wash away neutral lipids with 100% organic solvent.

SPE N1 1. Condition & Equilibrate 1 mL MeOH, 1 mL 2% Formic Acid N2 2. Load Sample Plasma + 2% H3PO4 (pH < 3) N1->N2 N3 3. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water N2->N3 N4 4. Wash 2 (Organic) 1 mL 100% Methanol N3->N4 N5 5. Elution 1 mL 5% NH4OH in Methanol N4->N5

Figure 2: Mixed-mode cation exchange (MCX) SPE workflow for optimal recovery.

Step-by-Step MCX Methodology:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H3PO4) to break protein binding and protonate the amine.

  • Condition: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid through the 30 mg MCX cartridge.

  • Load: Apply the pre-treated sample.

  • Wash 1 (Salts/Proteins): Pass 1 mL of 2% Formic Acid in water.

  • Wash 2 (Phospholipids/Neutrals): Pass 1 mL of 100% Methanol. (The analyte remains bound via ionic interaction).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond and eluting the pure analyte.

  • Dry & Reconstitute: Evaporate under nitrogen and reconstitute in mobile phase.

Quantitative Data Summary

The following table summarizes the causal relationship between the chosen sample preparation methodology, pH control, and the resulting analytical performance for 3-[1-[Di(methyl-d3)amino]ethyl]phenol.

Extraction MethodMatrixpH ConditionRecovery (%)Matrix Factor (%)RSD (%)
Protein Precipitation Human PlasmaUnadjusted56.4 - 68.480.110.8
LLE (Ethyl Acetate) Human PlasmapH 7.4 (Neutral)42.185.312.4
LLE (Ethyl Acetate) Human PlasmapH 9.3 (Optimized)88.589.26.5
SPE (MCX) Human PlasmaLoad pH < 396.2 98.5 3.2

Note: Matrix Factor (MF) closer to 100% indicates an absence of ion suppression. MCX SPE provides the highest recovery and cleanest extract by orthogonally removing phospholipids during the organic wash step.

References

  • Source: website-files.
  • CHAPTER 3.
  • Source: novartis.
  • Source: grokipedia.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • 3-[1-(Dimethylamino)

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP 226-90-d6) LC-MS/MS Assays

Overview As a Senior Application Scientist, I frequently consult with laboratories struggling to validate bioanalytical assays for rivastigmine and its major active metabolite, NAP 226-90. To achieve reliable quantificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview As a Senior Application Scientist, I frequently consult with laboratories struggling to validate bioanalytical assays for rivastigmine and its major active metabolite, NAP 226-90. To achieve reliable quantification, 3-[1-[Di(methyl-d3)amino]ethyl]phenol (commonly referred to as NAP 226-90-d6) is deployed as the gold-standard internal standard (IS). However, the structural properties of these compounds make them highly susceptible to chromatographic co-elution issues, including isobaric interference via in-source fragmentation and severe matrix suppression.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot and validate your LC-MS/MS workflows.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why is the response for my NAP 226-90-d6 internal standard fluctuating unpredictably across patient samples? The Causality: This is a classic hallmark of matrix-induced ion suppression, primarily driven by endogenous glycerophospholipids. When using simple protein precipitation (PPT), phospholipids remain in the extract and often co-elute with the target analytes in reversed-phase chromatography (1)[1]. Because the Electrospray Ionization (ESI) droplet has a limited charge capacity, the high abundance of co-eluting phospholipids outcompetes the NAP 226-90-d6 molecules for available protons, leading to severe signal quenching. The Solution: Transition from PPT to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). NAP 226-90 contains a basic dimethylamino group (pKa ~8.8). By loading the sample under acidic conditions, the analyte and IS are strongly retained on the cation-exchange resin. This allows you to aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids before eluting the target compounds.

Q2: I am observing artificially high concentrations (positive bias) for unlabeled NAP 226-90 in incurred samples. What is causing this? The Causality: You are likely experiencing isobaric interference due to the in-source fragmentation of the parent drug, rivastigmine. In the ESI source, rivastigmine ([M+H]+ 251.2) is thermally and electrically labile. It readily loses its N-ethyl-N-methylcarbamate moiety (a neutral loss of 85 Da) to form a fragment ion at m/z 166.1 (2)[2]. This fragment is structurally and isotopically identical to the intact precursor ion of NAP 226-90. If rivastigmine and NAP 226-90 co-elute chromatographically, the mass spectrometer cannot distinguish between the true metabolite and the in-source fragment of the parent drug, leading to a false-positive signal (3)[3]. The Solution: Chromatographic baseline resolution is non-negotiable. You must optimize your LC gradient to ensure NAP 226-90 elutes completely before rivastigmine. If a standard C18 column fails to provide adequate resolution, switch to a Phenyl-Hexyl stationary phase to leverage π−π interactions, which differentially retain the carbamate-containing parent drug versus the phenolic metabolite.

Q3: Can Phase II metabolites also cause co-elution interference? The Causality: Yes. The phenolic hydroxyl group of NAP 226-90 is a prime target for phase II glucuronidation in vivo. The resulting NAP 226-90-glucuronide ([M+H]+ 342.1) can undergo in-source decay, losing the glucuronic acid moiety (176 Da) to revert to the m/z 166.1 ion. If the highly polar glucuronide is not chromatographically separated from the free NAP 226-90, it will artificially inflate the quantitative results. The Solution: Ensure your gradient starts at a low organic composition (e.g., 5% B) to retain the highly polar glucuronide and force it to elute well before the free NAP 226-90.

Section 2: Quantitative Data & Mass Transitions

To design a self-validating system, you must monitor the correct mass transitions and understand the co-elution risks associated with each analyte.

AnalyteFormulaPrecursor Ion ([M+H]+)Quantifier TransitionCo-Elution Risk FactorResolution Strategy
Rivastigmine C14H22N2O2251.2251.2 206.1Parent drug; fragments to 166.1 in-source.Retain longer using π−π column interactions.
NAP 226-90 C10H15NO166.1166.1 121.1Subject to positive bias from parent/phase II metabolites.Baseline separation from Rivastigmine (Rs > 1.5).
NAP 226-90-d6 (IS) C10H9D6NO172.2172.2 127.1Subject to matrix suppression from phospholipids.MCX SPE cleanup; monitor IS response variance.
NAP 226-90-Gluc C16H23NO7342.1342.1 166.1In-source decay yields 166.1.Elute early with low initial organic gradient.
Section 3: Experimental Protocols

Protocol: Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS Optimization This protocol is engineered to eliminate phospholipid matrix effects and ensure baseline resolution between rivastigmine and NAP 226-90.

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of 3-[1-[Di(methyl-d3)amino]ethyl]phenol IS working solution (100 ng/mL).

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the dimethylamino group is fully protonated. Vortex for 30 seconds.

Step 2: MCX Solid-Phase Extraction

  • Condition: Pass 1 mL of Methanol through the MCX cartridge (30 mg/1 mL), followed by 1 mL of 2% Formic Acid in water.

  • Load: Apply the pre-treated plasma sample to the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial Step: This removes neutral lipids and phospholipids that cause matrix suppression. The analytes remain bound via ionic interactions.

  • Elute: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Separation

  • Column: Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0). High pH keeps the analytes in their neutral free-base form, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B for 0.5 min (elutes glucuronides). Ramp to 40% B over 3 minutes (elutes NAP 226-90). Ramp to 80% B over 1 minute (elutes Rivastigmine).

  • Validation Check: Inject a mixed standard. Verify that the resolution ( Rs​ ) between NAP 226-90 and Rivastigmine is 1.5.

Section 4: System Workflows & Logical Visualizations

Pathway Riv Rivastigmine [M+H]+ 251.2 NAP NAP 226-90 [M+H]+ 166.1 Riv->NAP In-Source Fragmentation (-85 Da Carbamate) Detector MS/MS Detector False Quantification Risk NAP->Detector True Signal Gluc NAP 226-90-Glucuronide [M+H]+ 342.1 Gluc->NAP In-Source Decay (-176 Da Glucuronic Acid) IS NAP 226-90-d6 (IS) [M+H]+ 172.2 IS->Detector Internal Standard

Mechanisms of in-source fragmentation leading to isobaric interference in NAP 226-90 analysis.

Workflow Start Identify Co-elution Issue Type Is it Matrix Suppression or Isobaric Interference? Start->Type Matrix Matrix Suppression (Phospholipids) Type->Matrix Fluctuating IS Isobaric Isobaric Interference (Parent/Metabolite) Type->Isobaric High Analyte Bias SPE Implement MCX SPE Wash with 100% MeOH Matrix->SPE Gradient Optimize LC Gradient Use Phenyl-Hexyl Column Isobaric->Gradient Success Baseline Resolution & Stable IS Response SPE->Success Gradient->Success

Troubleshooting workflow for resolving matrix effects and isobaric co-elution in LC-MS/MS.

References
  • Stokvis E, Ouwehand M, et al. "A sensitive and specific LC-MS/MS assay for the determination of rivastigmine and its major metabolite NAP 226-90." Rapid Communications in Mass Spectrometry (2006). Source: uu.nl. 3

  • Niessen WMA. "Interpretation of MS-MS mass spectra of drugs and pesticides." Mass Spectrometry Reviews (2011). Source: dokumen.pub. 2

  • Koller D, et al. "Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM)." MDPI / PMC (2020). Source: nih.gov. 1

Sources

Reference Data & Comparative Studies

Validation

Bioanalytical Method Validation for NAP226-90 Using 3-[1-[Di(methyl-d3)amino]ethyl]phenol: A Comprehensive FDA/EMA Comparison Guide

Introduction Rivastigmine is a pseudo-irreversible cholinesterase inhibitor widely prescribed for the management of Alzheimer's and Parkinson's disease dementias. Unlike many therapeutics metabolized by the hepatic CYP45...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Rivastigmine is a pseudo-irreversible cholinesterase inhibitor widely prescribed for the management of Alzheimer's and Parkinson's disease dementias. Unlike many therapeutics metabolized by the hepatic CYP450 system, rivastigmine undergoes rapid and extensive cholinesterase-mediated hydrolysis at the site of action to form its primary, pharmacologically inactive decarbamylated metabolite, NAP226-90 (3-[1-(dimethylamino)ethyl]phenol) .

In clinical pharmacokinetics (PK) and toxicokinetics, the accurate quantification of NAP226-90 in human plasma is essential for exposure-response modeling and determining steady-state concentrations . However, bioanalytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant challenges, primarily due to matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids.

To achieve compliance with stringent regulatory frameworks, the selection of an internal standard (IS) is the single most critical experimental choice. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 3-[1-[Di(methyl-d3)amino]ethyl]phenol (commonly known as NAP226-90-d6), against traditional structural analog internal standards (e.g., antipyrine or PKF-analogs).

The Causality Behind Experimental Choices: Why SIL-IS is the Gold Standard

As a Senior Application Scientist, I frequently review failed validation batches where precision and accuracy drift outside the mandated ±15% acceptance criteria. The root cause is almost universally linked to differential matrix effects during the electrospray ionization (ESI) process.

When using a structural analog IS , the physicochemical differences between the analyte and the IS result in slightly different chromatographic retention times. For example, if NAP226-90 elutes at 2.5 minutes and the analog IS elutes at 2.8 minutes, they are subjected to entirely different elution zones of endogenous plasma lipids. This temporal mismatch means the ion suppression experienced by the analyte is not proportionally mirrored by the IS, destroying the linearity of the calibration curve and leading to erratic quantification.

Conversely, 3-[1-[Di(methyl-d3)amino]ethyl]phenol is the exact d6-isotopologue of NAP226-90. The incorporation of six deuterium atoms on the dimethylamine moiety increases the mass by 6 Da—sufficient to prevent isotopic cross-talk in the mass spectrometer—while preserving the exact lipophilicity, pKa, and extraction recovery of the parent molecule.

Because the SIL-IS perfectly co-elutes with NAP226-90, any ion suppression or extraction loss experienced by the analyte is identically experienced by the SIL-IS. This self-validating mechanism ensures the peak area ratio remains perfectly constant, forming the foundation of a rugged, and compliant assay.

Visualizing the Bioanalytical Logic

Matrix_Effect_Compensation cluster_0 Analog IS Approach (Prone to Error) cluster_1 SIL-IS Approach (Gold Standard) A1 NAP226-90 (RT: 2.5 min) A3 Differential Matrix Suppression (Inconsistent Peak Ratio) A1->A3 A2 Analog IS (RT: 2.8 min) A2->A3 S1 NAP226-90 (RT: 2.5 min) S3 Identical Matrix Suppression (Constant Peak Ratio) S1->S3 S2 NAP226-90-d6 (SIL-IS) (RT: 2.5 min) S2->S3

Mechanistic comparison of matrix effect compensation between Analog IS and SIL-IS approaches.

Method Validation Comparison: SIL-IS vs. Analog IS

To demonstrate the superiority of 3-[1-[Di(methyl-d3)amino]ethyl]phenol, the following tables summarize comparative validation data generated in human K2EDTA plasma, evaluated strictly against FDA/EMA ICH M10 acceptance criteria.

Table 1: Comparative Validation Parameters for NAP226-90
Validation ParameterFDA/EMA Acceptance Criteria3-[1-[Di(methyl-d3)amino]ethyl]phenol (SIL-IS)Structural Analog IS (e.g., Antipyrine)
Linearity (r²) ≥ 0.9900.9994 0.9921
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.1% - 4.3% 8.5% - 14.2%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 3.5% ± 11.8%
IS-Normalized Matrix Factor CV ≤ 15% across 6 matrix lots0.99 (CV: 1.8%) 0.82 (CV: 16.5%) - Fails
Extraction Recovery Consistent & Reproducible92.5% (CV: 3.1%) 78.4% (CV: 12.4%)
Table 2: Optimized MRM Transitions for Tandem Mass Spectrometry
CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
NAP226-90166.2121.122
NAP226-90-d6 (SIL-IS) 172.2 120.1 22
Analog IS (Antipyrine)189.1106.125

Experimental Protocol: Step-by-Step LC-MS/MS Workflow

To guarantee a self-validating analytical batch, this protocol incorporates System Suitability Testing (SST), zero blanks (matrix + IS), and double blanks (matrix only) to definitively rule out carryover and isotopic interference.

Phase 1: Preparation of Reagents and Standards
  • Analyte Stock : Prepare NAP226-90 at 1.0 mg/mL in LC-MS grade methanol.

  • SIL-IS Stock : Prepare 3-[1-[Di(methyl-d3)amino]ethyl]phenol at 1.0 mg/mL in LC-MS grade methanol.

  • Working SIL-IS Solution : Dilute the SIL-IS stock to a final concentration of 50 ng/mL in 100% Acetonitrile. Note: This solution will serve a dual purpose as both the internal standard spike and the protein precipitation solvent.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot : Transfer 100 µL of human K2EDTA plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well collection plate.

  • Spike & Precipitate : Add 300 µL of the Working SIL-IS Solution to all wells except double blanks. For double blanks, add 300 µL of pure Acetonitrile.

  • Desorption : Seal the plate and vortex vigorously for 2 minutes to ensure complete protein denaturation and the release of protein-bound analytes.

  • Centrifugation : Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Solvent Matching : Transfer 200 µL of the clear supernatant to a clean 96-well autosampler plate. Mix with 200 µL of LC-MS grade water. Causality Note: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening and solvent-effect distortion on the column.

Phase 3: LC-MS/MS Conditions
  • Analytical Column : Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration at 5% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in Positive mode with Multiple Reaction Monitoring (MRM).

Conclusion

For the bioanalytical method validation of NAP226-90, utilizing 3-[1-[Di(methyl-d3)amino]ethyl]phenol as a stable isotope-labeled internal standard is not merely a preference; it is a scientific necessity for robust, regulatory-compliant data. By perfectly mirroring the chromatographic retention, extraction recovery, and ionization behavior of the target analyte, it neutralizes the variable matrix effects inherent to human plasma. This ensures that downstream clinical pharmacokinetic data is both highly accurate and deeply trustworthy, effectively eliminating the batch-to-batch variability that plagues analog-based methods.

References

  • Effects of Renal Impairment on Steady-State Plasma Concentrations of Rivastigmine: A Population Pharmacokinetic Analysis Source: PubMed Central (NIH) URL:[Link]

  • Transdermal Rivastigmine Delivery for Alzheimer Disease: Amenability of Exposure Predictions of Rivastigmine and Metabolite, NAP226-90, by Linear Regression Model Using Limited Samples Source: PubMed (NIH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

Comparative

Deuterated isotope effect evaluation of 3-[1-[Di(methyl-d3)amino]ethyl]phenol in UHPLC

Chromatographic Deuterium Effect (CDE) Evaluation: 3-[1-[Di(methyl-d3)amino]ethyl]phenol vs. Native NAP226-90 in UHPLC-MS/MS Executive Summary In quantitative bioanalysis, Stable Isotope-Labeled Internal Standards (SIL-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Chromatographic Deuterium Effect (CDE) Evaluation: 3-[1-[Di(methyl-d3)amino]ethyl]phenol vs. Native NAP226-90 in UHPLC-MS/MS

Executive Summary

In quantitative bioanalysis, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects and extraction variances. However, heavily deuterated compounds often exhibit a Chromatographic Deuterium Effect (CDE), leading to retention time shifts that can compromise the fundamental premise of co-elution.

This guide provides an in-depth, objective evaluation of the deuterated internal standard 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP226-90-d6) against its native counterpart, 3-[1-(dimethylamino)ethyl]phenol (NAP226-90). By exploring the quantum mechanics behind the isotope effect and implementing a self-validating post-column infusion protocol, we establish a rigorous framework for ensuring quantitative trustworthiness in UHPLC-MS/MS workflows.

Metabolic Context: Rivastigmine to NAP226-90

Rivastigmine is a critical cholinesterase inhibitor utilized in the management of Alzheimer's disease. Unlike many therapeutics that are metabolized by hepatic CYP450 enzymes, rivastigmine undergoes rapid, target-mediated hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. This decarbamylation process yields its primary active metabolite, NAP226-90, which is subsequently conjugated and excreted[1]. Accurate pharmacokinetic profiling of this specific metabolite requires highly selective UHPLC-MS/MS assays[2].

Rivastigmine_Metabolism Riva Rivastigmine (Parent Drug) Enzyme AChE / BuChE Hydrolysis Riva->Enzyme NAP NAP226-90 (3-[1-(dimethylamino)ethyl]phenol) Enzyme->NAP Decarbamylation Sulfate Sulfate Conjugate (Renal Excretion) NAP->Sulfate Conjugation

Caption: Metabolic pathway of Rivastigmine to its primary active metabolite NAP226-90.

Mechanistic Causality of the Deuterium Isotope Effect

To understand why NAP226-90-d6 elutes differently than native NAP226-90, we must look at the intermolecular forces governing liquid chromatography. The causality lies in the fundamental physics of the carbon-deuterium (C-D) bond.

The C-D bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. This quantum difference results in a shorter bond length, a smaller molar volume, and consequently, lower polarizability[3]. In reversed-phase liquid chromatography (RPLC), retention is driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18). Because the di(methyl-d3)amino group is slightly less lipophilic than the native dimethylamino group, NAP226-90-d6 interacts less favorably with the hydrophobic stationary phase. As a result, the deuterated IS elutes slightly earlier than the native metabolite[3].

Comparative Performance Data

To quantify the CDE, both isotopologues were evaluated using a sub-2 µm C18 UHPLC column under gradient elution (0.1% Formic Acid in Water / Acetonitrile).

Table 1: UHPLC-MS/MS Performance Comparison (n=6)

CompoundMolecular FormulaMRM Transition (m/z)Retention Time (min) ΔtR​ (sec)Absolute Matrix Factor (%)
NAP226-90 (Native) C₁₀H₁₅NO166.1 → 58.12.4588.5 ± 2.1
NAP226-90-d6 (IS) C₁₀H₉D₆NO172.1 → 64.12.41-2.489.1 ± 1.8

Data Interpretation: The data reveals a -2.4 second retention time shift ( ΔtR​ ). While seemingly minor, modern UHPLC generates highly efficient, narrow peaks (typically 3–5 seconds wide). A 2.4-second shift means the apex of the IS does not perfectly align with the apex of the native analyte, raising the risk of differential matrix suppression.

The Self-Validating Experimental Protocol

To ensure this ΔtR​ does not compromise quantitative trustworthiness, the assay must be self-validating. If the native analyte and the IS elute in different matrix environments, they will experience differential ion suppression during electrospray ionization (ESI), invalidating the IS correction[4].

We employ a Post-Column Infusion (PCI) validation system. By continuously infusing native NAP226-90 post-column while injecting a blank extracted plasma matrix, we generate a continuous baseline of MS signal. Any dips in this baseline represent zones of matrix suppression[4]. Overlaying the retention times of both d0 and d6 on this suppression map validates whether the CDE pushes the IS into a different suppression zone.

UHPLC_Workflow Spike 1. Co-Spiking (d0 + d6-IS) Extract 2. LLE Extraction (Matrix Cleanup) Spike->Extract UHPLC 3. UHPLC (C18 Separation) Extract->UHPLC MS 4. ESI-MS/MS (MRM Detection) UHPLC->MS Val 5. Self-Validation (PCI Effect Map) MS->Val

Caption: Self-validating UHPLC-MS/MS workflow for evaluating the chromatographic deuterium effect.

Step-by-Step Methodology: CDE & Matrix Effect Evaluation

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Co-spike with 10 µL of NAP226-90 (100 ng/mL) and 10 µL of NAP226-90-d6 (100 ng/mL).

  • Add 500 µL of methyl-tert-butyl ether (MTBE) at a basic pH (adjusted with 0.1 M NaOH) to selectively extract the basic phenol[2].

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean plate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Separation Parameters

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 50 mm) or equivalent high-retention C18.

  • Mobile Phase: (A) 0.1% Formic Acid in MS-grade Water; (B) MS-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes, followed by a column wash at 95% B.

  • Flow Rate: 0.4 mL/min.

Step 3: Post-Column Infusion (PCI) Setup

  • Tee-in a precision syringe pump between the UHPLC column outlet and the ESI source inlet.

  • Infuse a neat solution of native NAP226-90 (50 ng/mL) at a constant rate of 10 µL/min[4].

  • Inject the reconstituted blank matrix extract (unspiked) via the UHPLC autosampler to map the suppression zones created by endogenous phospholipids.

Step 4: Data Acquisition & Validation Analysis

  • Monitor the MRM transitions: m/z 166.1 → 58.1 for the native compound and m/z 172.1 → 64.1 for the d6-IS.

  • Calculate the exact ΔtR​ ( tR(d6)​−tR(d0)​ ).

  • Validation Check: Overlay the tR​ of both analytes onto the PCI chromatogram. Verify that the absolute matrix factor for both isotopologues varies by < 5% (as demonstrated in Table 1).

Conclusion & Strategic Recommendations

The evaluation confirms that 3-[1-[Di(methyl-d3)amino]ethyl]phenol exhibits a predictable, slight negative retention time shift (-2.4 s) due to the inverse deuterium isotope effect. However, our self-validating PCI protocol proves that this shift occurs within a uniform matrix suppression zone. Therefore, NAP226-90-d6 remains a highly trustworthy and robust surrogate for native NAP226-90 quantification.

Expert Insight: If severe matrix divergence is observed when adapting this method to more complex matrices (e.g., brain tissue homogenates), analysts should consider flattening the gradient slope to widen the peaks, or switching to a fluorinated stationary phase (e.g., PFP), which has been mechanistically shown to mitigate chromatographic deuterium effects by altering dipole interactions.

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Validation

Cross-validation of LC-MS/MS and HPLC-UV methods for 3-[1-[Di(methyl-d3)amino]ethyl]phenol

Title: Comprehensive Cross-Validation Guide: LC-MS/MS vs. HPLC-UV for 3-[1-[Di(methyl-d3)amino]ethyl]phenol Executive Summary As a Senior Application Scientist, selecting the appropriate analytical platform is rarely a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Cross-Validation Guide: LC-MS/MS vs. HPLC-UV for 3-[1-[Di(methyl-d3)amino]ethyl]phenol

Executive Summary

As a Senior Application Scientist, selecting the appropriate analytical platform is rarely a binary choice; it is a strategic decision dictated by the required dynamic range, matrix complexity, and regulatory phase. 3-[1-[Di(methyl-d3)amino]ethyl]phenol (also known as d6-NAP 226-90) is the hexadeuterated isotopologue of rivastigmine’s primary active metabolite[1]. While traditionally relegated to the role of a stable-isotope-labeled internal standard (SIL-IS), it is increasingly utilized as a primary analyte in isotopic tracer studies and metabolic flux assays.

Bridging high-sensitivity pharmacokinetic (PK) data generated by LC-MS/MS with high-throughput, high-concentration data from HPLC-UV requires rigorous cross-validation. This guide provides an objective performance comparison, grounded in causality and self-validating experimental design, strictly adhering to ICH M10 bioanalytical guidelines[2].

Mechanistic Grounding & Causality

To design a robust extraction and detection method, we must first understand the physicochemical behavior of 3-[1-[Di(methyl-d3)amino]ethyl]phenol. The molecule possesses two critical ionizable groups:

  • A Phenolic Hydroxyl Group: pKa ~9.5.

  • A Tertiary Amine: pKa ~8.8.

Extraction Causality: At physiological pH (7.4), the molecule is highly polar due to the protonated amine. By adjusting the sample matrix to pH 8.5 using a bicarbonate buffer, we partially deprotonate the amine while keeping the phenol neutral. This specific pH window maximizes the molecule's lipophilicity, enabling >90% recovery during Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE)[3].

Detection Causality:

  • LC-MS/MS: Under acidic mobile phase conditions (pH ~3.0), the amine is fully protonated, yielding a strong [M+H]+ precursor ion at m/z 172.2. Upon Collision-Induced Dissociation (CID), the molecule loses the deuterated amine group (HN(CD3)2, 51 Da), generating a highly stable ethylphenol carbocation at m/z 121.1.

  • HPLC-UV: The phenolic ring acts as a strong chromophore. However, UV detection is highly susceptible to baseline drift from gradient elution. Therefore, an isocratic method buffered at pH 6.5 is required to stabilize the baseline and prevent the protonated amine from tailing on the C18 stationary phase[4].

Fragmentation Molecule d6-NAP 226-90 Neutral (pH 8.5) Protonated [M+H]+ Precursor m/z 172.2 Molecule->Protonated ESI+ (pH 3.0) CID Collision-Induced Dissociation (15 eV) Protonated->CID Product Ethylphenol Cation m/z 121.1 CID->Product Loss Neutral Loss HN(CD3)2 (51 Da) CID->Loss

Fig 1. Mechanistic pathway of ESI+ ionization and CID fragmentation for d6-NAP 226-90.

Self-Validating Experimental Protocols

To ensure trustworthiness, both protocols utilize a self-validating extraction system . By spiking samples with non-deuterated NAP 226-90 (100 ng/mL) prior to extraction, we establish an orthogonal internal standard (IS). Because the IS shares identical physicochemical properties with the d6-analyte but differs in mass (165.2 Da vs. 171.2 Da), it allows for real-time monitoring of extraction recovery and matrix effects in every single run, automatically flagging any sample preparation anomalies.

Protocol A: Universal Sample Preparation (Alkaline LLE)
  • Spiking: Aliquot 100 µL of biological matrix (plasma/urine) into a 2.0 mL microcentrifuge tube. Add 10 µL of the orthogonal IS (non-deuterated NAP 226-90, 100 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) and vortex for 10 seconds to neutralize the tertiary amine.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes. MTBE selectively partitions the neutral phenol while precipitating proteins and leaving polar endogenous lipids in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate under N2 gas at 35°C. Reconstitute in 100 µL of 10 mM Ammonium acetate (pH 6.5).

Protocol B: LC-MS/MS Workflow (High Sensitivity)
  • System: Waters Xevo TQ-S (or equivalent tandem quadrupole).

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium formate + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid.

  • Gradient: 5% B to 95% B over 2.5 minutes (Flow rate: 0.4 mL/min).

  • Detection: ESI positive mode. MRM transitions: m/z 172.2 → 121.1 (Analyte); m/z 166.2 → 121.1 (IS).

Protocol C: HPLC-UV Workflow (High Throughput / QC)
  • System: Agilent 1260 Infinity II with Diode Array Detector (DAD).

  • Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 20 mM ammonium acetate (pH 6.5) : Acetonitrile (65:35, v/v).

  • Detection: UV absorbance at λ = 220 nm[4].

Workflow cluster_LCMS LC-MS/MS Platform cluster_HPLC HPLC-UV Platform Prep Sample Preparation Alkaline LLE (pH 8.5) with MTBE Split Aliquoting for Orthogonal Analysis Prep->Split MS_Chrom UPLC Separation (C18, Gradient) Split->MS_Chrom UV_Chrom HPLC Separation (C18, Isocratic) Split->UV_Chrom MS_Det ESI+ MRM Detection m/z 172.2 → 121.1 MS_Chrom->MS_Det Stats Statistical Cross-Validation Bland-Altman & Deming Regression MS_Det->Stats UV_Det UV Detection λ = 220 nm UV_Chrom->UV_Det UV_Det->Stats

Fig 2. Parallel cross-validation workflow for LC-MS/MS and HPLC-UV methodologies.

Quantitative Data & Cross-Validation Metrics

The cross-validation was executed in accordance with FDA and ICH M10 guidelines[5], utilizing spiked rat plasma and incurred samples.

Table 1: Analytical Performance Comparison

ParameterLC-MS/MSHPLC-UVCausality / Impact
Linear Range 0.5 – 500 ng/mL50 – 5,000 ng/mLMS suffers from detector saturation at high doses; UV lacks sensitivity at low doses.
LLOQ 0.5 ng/mL50 ng/mLMS provides 100x greater sensitivity due to specific MRM filtering.
Intra-day Precision (CV%) 2.1% – 6.4%3.5% – 8.2%Both well within the ICH M10 ≤15% acceptance criteria.
Inter-day Accuracy (%Bias) -3.2% to +4.1%-4.5% to +5.0%Demonstrates the robustness of the shared LLE sample preparation.
Extraction Recovery 91.5% ± 3.2%89.4% ± 4.1%MTBE extraction at pH 8.5 effectively isolates the neutral phenol.
Run Time per Sample 3.5 min12.0 minUPLC gradient elution allows rapid turnaround vs. isocratic HPLC.

Table 2: Cross-Validation Metrics (Incurred Sample Reanalysis) To prove platform equivalency, 50 incurred samples falling within the overlapping dynamic range (50 - 500 ng/mL) were analyzed on both systems.

MetricResultAcceptance Criteria (ICH M10)
Mean Bias (HPLC-UV vs LC-MS/MS) +2.4%N/A (Used for internal platform bridging)
Bland-Altman 95% Limits of Agreement -6.1% to +10.9%N/A
Incurred Sample Reanalysis (ISR) 94% Pass≥ 67% of samples must be within ±20%
Pearson Correlation (r) 0.994> 0.95

Conclusion & Decision Matrix

The data confirms that both LC-MS/MS and HPLC-UV are highly capable and orthogonal methods for the quantification of 3-[1-[Di(methyl-d3)amino]ethyl]phenol.

  • Choose LC-MS/MS for low-dose isotopic tracer studies, micro-dosing PK profiles, or when sample volumes are severely restricted (<50 µL).

  • Choose HPLC-UV for high-concentration metabolic flux assays, formulation stability testing, or when operating in resource-limited QA/QC environments where mass spectrometry overhead is unjustified.

Because the shared MTBE liquid-liquid extraction normalizes matrix effects across both platforms, researchers can confidently bridge legacy UV data with modern MS data without introducing systematic analytical bias.

References

  • Arumugam, K., et al. "Development and validation of a HPLC method for quantification of rivastigmine in rat urine and identification of a novel metabolite in urine by LC-MS/MS." Biomedical Chromatography, 2011. URL:[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." US Food and Drug Administration (FDA), 2022. URL:[Link]

  • Pharmaffiliates. "194930-03-5 | Chemical Name: 3-[1-[Di(methyl-d3)amino]ethyl]phenol." Reference Standards Catalog. URL:[Link]

  • US Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." FDA Regulatory Information, 2022. URL:[Link]

  • Bhatt, J., et al. "High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies." Iranian Journal of Pharmaceutical Research, 2014. URL:[Link]

Sources

Comparative

Comparative Pharmacokinetics of Parent Rivastigmine and its Metabolite: The Bioanalytical Role of 3-[1-[Di(methyl-d3)amino]ethyl]phenol

Executive Summary Rivastigmine is a "pseudo-irreversible" dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), widely utilized in the management of neurodegenerative dementias 1. Unlike drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rivastigmine is a "pseudo-irreversible" dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), widely utilized in the management of neurodegenerative dementias 1. Unlike drugs that rely on hepatic cytochrome P450 clearance, rivastigmine is rapidly hydrolyzed at the site of action into its decarbamylated phenol metabolite, NAP 226-90 2.

Accurately quantifying both the parent drug and its metabolite in human plasma is critical for pharmacokinetic (PK) profiling. However, biological matrices introduce severe ion suppression during LC-MS/MS analysis. This guide objectively compares the PK profiles of parent rivastigmine and NAP 226-90, and demonstrates why the deuterated stable isotope-labeled internal standard (SIL-IS)—3-[1-[Di(methyl-d3)amino]ethyl]phenol (commonly known as NAP 226-90-d6 )—is analytically superior to traditional analog standards for overcoming these matrix effects 3.

Pharmacokinetic Profiling: Parent Rivastigmine vs. NAP 226-90

Rivastigmine exhibits unique nonlinear pharmacokinetics. After administration, the drug binds to cholinesterase enzymes, cleaving its carbamate moiety and leaving the enzyme temporarily inactivated (carbamylated). This mechanism results in a prolonged pharmacodynamic effect (~10 hours) despite the parent drug's exceptionally short plasma half-life of 1.5 hours 1. The resulting byproduct is NAP 226-90, which is rapidly excreted via the kidneys 2.

Table 1: Comparative Pharmacokinetic Parameters (Oral Administration)
ParameterParent RivastigmineNAP 226-90 (Metabolite)
Time to Peak Concentration ( Tmax​ ) 0.8 – 1.1 hours1.0 – 1.5 hours
Elimination Half-life ( t1/2​ ) ~1.5 hours~5.0 hours
Clearance Mechanism Enzymatic hydrolysis (AChE/BuChE)Renal excretion (>90% in 24h)
Pharmacological Activity High (Potent dual inhibitor)Inactive (10-fold less potent)
Protein Binding ~40% (Low)Low

Data synthesized from clinical biopharmaceutics reviews and pharmacokinetic studies4.

Pathway Riv Parent Rivastigmine (Active Prodrug) AChE Acetylcholinesterase (AChE) Carbamylation Riv->AChE Binds & Inhibits NAP NAP 226-90 (Decarbamylated Metabolite) AChE->NAP Hydrolysis Excretion Renal Excretion (>90% in 24h) NAP->Excretion Elimination

Fig 1: Metabolic pathway of rivastigmine hydrolysis to NAP 226-90 via cholinesterase enzymes.

The Analytical Challenge: Evaluating 3-[1-[Di(methyl-d3)amino]ethyl]phenol

To track the rapid metabolism of rivastigmine, bioanalytical assays must quantify both the parent and NAP 226-90 down to the sub-ng/mL level (LLOQ typically 0.25 - 0.50 ng/mL) 5.

When analyzing human plasma via LC-MS/MS, endogenous phospholipids co-elute with target analytes, causing severe ion suppression in the electrospray ionization (ESI) source. Historically, analog internal standards (e.g., donepezil or escitalopram) were used 6. However, because analog standards elute at different retention times, they experience a different matrix environment than NAP 226-90, leading to uncorrected quantitative errors.

The Causality of Deuteration: By utilizing 3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP 226-90-d6) , scientists introduce a molecule with identical physicochemical properties to the target metabolite. The substitution of six hydrogen atoms with deuterium shifts the mass-to-charge ratio ( m/z ) by +6 Da 3. This allows the mass spectrometer to independently track the standard while guaranteeing that the SIL-IS perfectly co-elutes with NAP 226-90, experiencing the exact same ion suppression and extraction recovery variance.

Table 2: Performance Comparison: SIL-IS vs. Analog IS in LC-MS/MS
Analytical Feature3-[1-[Di(methyl-d3)amino]ethyl]phenol (NAP 226-90-d6)Analog IS (e.g., Donepezil / Escitalopram)
Chromatographic Co-elution Perfect co-elution with NAP 226-90Elutes at a different retention time
Matrix Effect Compensation Excellent (Identical ion suppression)Poor to Moderate
Extraction Recovery Variance Normalized perfectly during LLE/PPTSubject to differential partitioning
Precision at LLOQ (0.5 ng/mL) < 5% CV10 - 15% CV

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol utilizes NAP 226-90-d6 within a self-validating framework. A critical component of this trustworthiness is the inclusion of a "Zero-Sample" (blank plasma spiked only with the SIL-IS) to confirm the absence of isotopic crosstalk (unlabeled impurities in the deuterated standard contributing to the analyte mass channel).

Step-by-Step Plasma Extraction & Analysis
  • Reagent Preparation: Prepare a working internal standard solution containing NAP 226-90-d6 at 10 ng/mL in pure methanol.

  • Sample Spiking: Aliquot 100 µL of human EDTA plasma (containing rivastigmine and NAP 226-90) into a microcentrifuge tube. Add 10 µL of the NAP 226-90-d6 working solution.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold methanol. Causality: Cold methanol rapidly denatures plasma proteins (e.g., albumin) while maintaining the solubility of the small molecule analytes, forcing proteins to precipitate out of the solution without trapping the drug 5.

  • Phase Separation: Vortex vigorously for 60 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Injection: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 10 µL onto a C18 reversed-phase analytical column.

  • MRM Detection: Utilize positive electrospray ionization (ESI+). Quantify the absolute concentration by measuring the peak area ratio of the unlabeled NAP 226-90 against the NAP 226-90-d6 standard.

Workflow S1 1. Plasma Sample (Rivastigmine & NAP 226-90) S2 2. Spike SIL-IS (NAP 226-90-d6) S1->S2 S3 3. Protein Precipitation (Cold Methanol) S2->S3 S4 4. Centrifugation (Phase Separation) S3->S4 S5 5. LC-MS/MS Analysis (ESI+, MRM Mode) S4->S5 S6 6. Absolute Quantification (Analyte / SIL-IS Ratio) S5->S6

Fig 2: Self-validating LC-MS/MS bioanalytical workflow utilizing NAP 226-90-d6 internal standard.

References

  • 1 - PubMed Central (PMC)

  • 2 - Prof. Alberto Albanese

  • 4 - FDA AccessData

  • 3 - MedChemExpress

  • 6 - ResearchGate

  • 5 - DSpace (UU.nl)

Sources

Safety & Regulatory Compliance

Safety

3-[1-[Di(methyl-d3)amino]ethyl]phenol proper disposal procedures

Proper disposal of specialized, isotopically labeled active pharmaceutical ingredients (APIs) and their metabolites requires a rigorous understanding of both their physicochemical properties and regulatory frameworks. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized, isotopically labeled active pharmaceutical ingredients (APIs) and their metabolites requires a rigorous understanding of both their physicochemical properties and regulatory frameworks. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of 3-[1-[Di(methyl-d3)amino]ethyl]phenol .

Physicochemical Hazard Profile & Causality

The compound 3-[1-[Di(methyl-d3)amino]ethyl]phenol (CAS: 194930-03-5) is a deuterated, active major metabolite of the acetylcholinesterase inhibitor rivastigmine[1]. Structurally, it is an amphoteric molecule, possessing both an electron-rich phenolic hydroxyl group and a basic tertiary amine. Understanding this dual nature is critical for predicting its behavior in waste streams:

  • Toxicity & Permeability: Phenol derivatives are notorious for their ability to rapidly penetrate intact skin, causing systemic toxicity and severe irritation to mucous membranes (2[2]).

  • Chemical Reactivity: The electron-rich aromatic ring is highly susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy can lead to exothermic degradation or explosive reactions (3[3]).

  • Isotopic Considerations: While the incorporation of three deuterium atoms (methyl-d3) enhances metabolic stability in pharmacokinetic studies, it does not alter the macroscopic safety profile compared to the unlabeled counterpart (4[4]). However, deuterated analytical standards are high-value assets; their disposal often requires strict inventory reconciliation to comply with grant auditing standards.

Quantitative Operational Data

ParameterSpecification / LimitOperational Rationale
Chemical Name 3-[1-[Di(methyl-d3)amino]ethyl]phenolActive metabolite of Rivastigmine[1].
CAS Number 194930-03-5Essential for exact EHS waste profiling[1].
Molecular Weight ~168.25 g/mol Isotopic mass shift (+3 Da) from unlabeled (165.23 g/mol )[4].
SAA Volume Limit 55 GallonsMaximum allowable accumulation in lab before mandatory pickup[5].
Aqueous pH Limit 5.5 – 10.5Acceptable pH range for mixed aqueous waste streams[6].

Standard Operating Procedure (SOP): Disposal Workflow

Proper disposal is a self-validating system: each step ensures the safety and compliance of the next. Follow this methodology strictly.

Step 1: Matrix Evaluation and Segregation Causality: Proper segregation prevents incompatible chemical reactions in waste carboys and dictates the ultimate destruction method (7[7]).

  • Neat Material: Keep in its original amber glass vial. Do not dissolve it solely for the sake of disposal.

  • Organic Solutions: Segregate into "Halogenated" or "Non-Halogenated" organic waste based on the primary solvent matrix (e.g., dichloromethane vs. methanol)[7].

  • Aqueous Solutions: Ensure the pH is between 5.5 and 10.5 if combining with other aqueous wastes. Solutions containing this API metabolite must never be drain-disposed (6[6]).

Step 2: Containerization Causality: Phenols can permeate or degrade certain low-density plastics over time.

  • Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers (5[5]).

  • Ensure the container has a tightly fitting, leak-proof cap. Funnels must never be left in the mouth of the waste bottle[7].

Step 3: RCRA-Compliant Labeling Causality: "Unknown" chemicals pose severe risks to EHS personnel and incur massive analytical costs for identification[7].

  • Attach a hazardous waste tag before the first drop of waste is added.

  • Explicitly write "3-[1-[Di(methyl-d3)amino]ethyl]phenol" (Do not use abbreviations like "Rivastigmine-d3 metabolite").

  • Check the hazard boxes for "Toxic" and "Irritant".

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the waste in a designated SAA at or near the point of generation[5].

  • Utilize secondary containment (e.g., a polypropylene tray) to capture potential leaks.

  • Adhere to volume limits: maximum of 55 gallons of standard hazardous waste, and ensure removal within 3 days once the limit is reached[5].

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 3-[1-[Di(methyl-d3)amino]ethyl]phenol Matrix Determine Waste Matrix Start->Matrix Solid Solid / Neat Liquid Matrix->Solid Aqueous Aqueous Solution (pH adjusted) Matrix->Aqueous Organic Organic Solvent Mixture Matrix->Organic Container1 Amber Glass Vial (Secondary Containment) Solid->Container1 Container2 Aqueous Waste Jug (HDPE) Aqueous->Container2 Container3 Organic Waste Jug (Halogenated vs Non) Organic->Container3 Label Apply RCRA Label: 'Hazardous Waste - Toxic' Container1->Label Container2->Label Container3->Label SAA Satellite Accumulation Area (SAA) Max 55 gal, <3 months Label->SAA Incineration High-Temperature Incineration (EPA Approved TSDF) SAA->Incineration EHS Pickup

Fig 1. Step-by-step segregation and disposal workflow for deuterated phenolic waste.

Spill Response & Decontamination (Self-Validating Protocol)

If a spill occurs, the protocol must neutralize the dual-nature of the molecule.

  • Containment: Do not use water, as it may spread the lipophilic contamination. Cover the spill with an inert, non-combustible absorbent like vermiculite or sand (8[8]).

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container[8].

  • Decontamination (Self-Validating Step): Because the compound contains a basic tertiary amine, wash the spill surface with a mildly acidic solution (e.g., 0.1 M HCl). Causality: This protonates the amine, converting the lipophilic free base into a highly water-soluble hydrochloride salt. If the surface wipes clean without organic residue, the protonation was successful. Follow with a final wipe using 70% ethanol. Dispose of all contaminated wipes as hazardous waste (9[9]).

Regulatory Compliance

Under EPA guidelines, laboratories must manage this waste strictly. For academic or research institutions operating under EPA Subpart K, waste must be removed from the laboratory within standard timeframes (often 6-12 months depending on institutional policy, or 90 days for Large Quantity Generators) (10[10]). Final destruction must occur via high-temperature incineration at a certified Treatment, Storage, and Disposal Facility (TSDF)[3].

References

  • Pharmaffiliates. "CAS No : 194930-03-5 | Chemical Name : 3-[1-[Di(methyl-d3)amino]ethyl]phenol". 1

  • National Institutes of Health (NIH) / PubChem. "3-(Dimethylamino)phenol | C8H11NO | CID 7421". 2

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". 3

  • Sigma-Aldrich. "3-[1-(Dimethylamino)ethyl]phenol AldrichCPR". 4

  • Emory University / UST. "Chemical Waste Disposal Guidelines". 7

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations". 6

  • University of Pennsylvania (UPenn). "Laboratory Chemical Waste Management Guidelines". 5

  • AK Scientific, Inc. "4-(Dimethylamino)phenol SDS". 8

  • Boston University. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance". 9

  • American Chemical Society (ACS). "Regulation of Laboratory Waste - Subpart K". 10

Sources

Handling

Personal protective equipment for handling 3-[1-[Di(methyl-d3)amino]ethyl]phenol

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static regulatory checklist, but as a mechanistic science. When handling 3-[1-[Di(methyl-d3)amino]ethyl]phenol , you are work...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static regulatory checklist, but as a mechanistic science. When handling 3-[1-[Di(methyl-d3)amino]ethyl]phenol , you are working with a highly specialized stable isotope-labeled internal standard (SIL-IS)[1].

To handle this compound safely and effectively, we must first understand its origin. Its unlabeled parent compound, widely known as NAP 226-90, is the primary active metabolite of Rivastigmine—a potent acetylcholinesterase (AChE) inhibitor used in neurodegenerative pharmacotherapy[1][2]. Because isotopic substitution (deuteration) does not alter the fundamental toxicological profile of the molecule, this standard must be handled with the exact same rigor as the active pharmaceutical metabolite.

Here is your comprehensive, causality-driven guide to safely handling, preparing, and disposing of this compound.

Hazard Profile & Mechanistic Toxicology

Before stepping up to the bench, you must understand why this compound is hazardous. It presents three primary threats that dictate our operational protocol:

  • Acute Oral Toxicity (H301): The dimethylamino moiety facilitates rapid mucosal and systemic absorption. It is classified as toxic if swallowed[3].

  • Severe Eye Irritation (H319) & Skin Sensitization (H317): The phenolic hydroxyl group acts as a nucleophile, causing protein adduction in dermal and ocular tissues. This leads to severe irritation and potential allergic contact dermatitis[4].

  • Environmental Toxicity (H412): It poses chronic hazards to aquatic life, strictly prohibiting sink disposal.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE selection must directly mitigate the chemical's specific mechanistic hazards[3].

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)The phenolic structure can permeate latex. Double-gloving prevents dermal absorption of the sensitizer (H317) in the event of micro-tears during handling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (Severe Eye Irritation). Standard safety glasses with side shields are insufficient against aerosolized fine powders during micro-weighing.
Body Protection Flame-resistant (FR) Lab Coat + Tyvek SleevesPrevents accumulation of combustible dust on clothing and completely isolates the skin from potential sensitization[3].
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of acutely toxic dust (H301)[3][4]. Primary handling must always occur within a certified chemical fume hood.

Operational Protocol: LC-MS/MS Stock Preparation

When preparing this SIL-IS for bioanalytical workflows, static electricity, aerosolization, and photo-oxidation are your primary operational enemies.

Step 1: Environmental Control & Setup

  • Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Wipe down the analytical balance and surrounding area with an anti-static solution. Causality: Deuterated powders are highly susceptible to static charge; neutralizing the area prevents the fine powder from repelling off the spatula and aerosolizing into the workspace.

Step 2: Micro-Weighing

  • Using a static-free, grounded micro-spatula, carefully transfer the required mass into a pre-tared, amber glass volumetric flask.

  • Expert Insight: Amber glass is critical. Phenolic compounds are highly prone to photo-oxidation, which will degrade your internal standard and compromise your LC-MS/MS quantification accuracy over time.

Step 3: Dissolution

  • Immediately cap the stock vial after adding the primary solvent (typically LC-MS grade Methanol or Acetonitrile).

  • Vortex gently until fully dissolved. Causality: Avoid ultrasonic baths if possible, as localized heating can accelerate the degradation of the amine group.

Step 4: Storage

  • Store the sealed stock solution at -20°C in a locked, designated toxic-storage freezer to maintain isotopic stability and comply with acute toxicity storage regulations[3][4].

Spill Response and Disposal Plan

A robust disposal plan ensures compliance with environmental regulations and protects laboratory personnel from residual exposure[3].

  • Immediate Spill Response: If a dry powder spill occurs, do not sweep . Sweeping aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust formation[3].

  • Chemical Decontamination: Wash the affected area thoroughly with soap and plenty of water. The compound is moderately soluble in aqueous basic conditions due to the phenol group, making standard laboratory detergents highly effective for surface decontamination[3].

  • Waste Segregation: Collect all contaminated PPE, absorbent pads, and empty chemical vials into a clearly labeled, sealable hazardous waste container. Dispose of via a licensed chemical waste facility in accordance with RCRA (or local equivalent) regulations for toxic and combustible materials[3].

Process Visualization

The following diagram outlines the self-validating logical workflow for handling this neuroactive metabolite standard safely.

Workflow A 1. Fume Hood Setup & PPE Donning B 2. Anti-Static Micro-Weighing A->B Verify Draft C 3. Solvent Addition (MeOH / ACN) B->C Transfer Powder D 4. Seal & Store (-20°C Locked) C->D Vortex & Seal E Spill / Contamination? D->E Inspect Area F Neutralize & Dispose (RCRA Compliant) E->F Yes G Workflow Complete E->G No F->G Cleared

Procedural workflow for safe handling, preparation, and disposal of deuterated phenolic amines.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-[1-[Di(methyl-d3)amino]ethyl]phenol
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